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  • Product: 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine
  • CAS: 1145869-46-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine in Viral Replication: A Technical Whitepaper

Executive Summary The development of nucleoside reverse transcriptase and polymerase inhibitors (NRTIs/NIs) requires a delicate balance between antiviral potency and host-cell tolerability. 4'-C-azido-3'-deoxy-3'-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside reverse transcriptase and polymerase inhibitors (NRTIs/NIs) requires a delicate balance between antiviral potency and host-cell tolerability. 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine represents a highly specialized pharmacophore design. By combining a 4'-azido steric blockade with a 3'-fluoro obligate chain-terminating moiety, this compound is engineered to outmaneuver viral proofreading mechanisms while completely halting RNA/DNA primer extension. This whitepaper deconstructs the chemical causality, intracellular pharmacokinetics, and molecular mechanisms of this compound, providing robust, self-validating experimental workflows for preclinical evaluation.

Structural Rationale and Chemical Biology

The efficacy of any nucleoside analog is dictated by its structural modifications. Unlike 2'-modified analogs (such as Azvudine, which retains a 3'-OH and acts as a non-obligate chain terminator)[1][2], 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine utilizes a dual-inhibition strategy:

  • 3'-Deoxy-3'-Fluoro Modification (Obligate Chain Termination): During natural viral replication, the 3'-hydroxyl (3'-OH) group of the terminal nucleotide acts as the nucleophile that attacks the 5'-alpha-phosphate of the incoming nucleotide triphosphate, forming the phosphodiester bond. By replacing the 3'-OH with a fluorine atom—a bioisostere with high electronegativity but zero nucleophilicity—the molecule becomes an obligate chain terminator [3]. The fluorine atom maintains the necessary sugar pucker (directing it toward a C3'-endo conformation) required for initial polymerase recognition, but physically prevents any further nucleotide addition.

  • 4'-C-Azido Modification (Steric Blockade & Exonuclease Resistance): Viral polymerases (such as HCV NS5B or SARS-CoV-2 RdRp) and reverse transcriptases possess highly conserved, constrained active sites. The introduction of a bulky, electron-rich azido (-N3) group at the 4'-position points directly into the minor groove of the polymerase-template complex[4]. Once incorporated, this creates a severe steric clash that locks the polymerase in a pre-translocation state. Crucially, this "dead-end" complex physically shields the 3'-end of the nascent strand from viral exonucleases, effectively neutralizing viral proofreading mechanisms[5].

Intracellular Metabolism and Activation Pathway

Nucleoside analogs are prodrugs; their antiviral activity is entirely dependent on host-cell kinases converting them into the active 5'-triphosphate (TP) form[4]. Cytidine analogs possess a distinct metabolic advantage: they are highly efficient substrates for Deoxycytidine kinase (dCK), which bypasses the rate-limiting first phosphorylation bottleneck that plagues many adenosine and guanosine analogs.

Activation Nuc 4'-N3-3'-F-Cytidine (Prodrug) MP Monophosphate (MP) Nuc->MP Deoxycytidine Kinase (dCK) DP Diphosphate (DP) MP->DP UMP-CMP Kinase TP Triphosphate (Active TP) DP->TP Nucleoside Diphosphate Kinase (NDPK)

Intracellular phosphorylation cascade of the nucleoside analog.

Molecular Mechanism of Viral Polymerase Inhibition

Once activated to 4'-N3-3'-F-CTP, the molecule competes directly with endogenous CTP (or dCTP, depending on the viral target) for entry into the viral polymerase active site. The mechanism of action is sequential and irreversible:

MOA RdRp Viral Polymerase Complex (RdRp / RT) Bind 4'-N3-3'-F-CTP Binding (Competes with CTP) RdRp->Bind Incorp Nucleotide Incorporation (Phosphodiester Bond Formed) Bind->Incorp Term Obligate Chain Termination (Lacks 3'-OH Nucleophile) Incorp->Term Steric Steric Blockade by 4'-Azido (Prevents Excision) Incorp->Steric

Dual-mechanism of viral polymerase inhibition via chain termination and steric blockade.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action, researchers must decouple intracellular metabolism from direct polymerase inhibition. The following self-validating protocols ensure that experimental artifacts (e.g., poor cellular uptake vs. poor polymerase affinity) are isolated.

Protocol 1: Intracellular Triphosphate Quantification via LC-MS/MS

Causality: Before assessing polymerase inhibition, one must prove the compound is successfully triphosphorylated. If a compound fails in cell-based antiviral assays, this protocol determines if the failure is due to kinase rejection or polymerase evasion.

  • Cell Incubation: Seed target cells (e.g., Huh7 or MT-4) at 1×106 cells/well. Incubate with 10 µM of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine for 24 hours.

  • Metabolic Quenching: Aspirate media and immediately add 1 mL of ice-cold 70% methanol. Rationale: Cold methanol instantly denatures cellular phosphatases that would otherwise rapidly hydrolyze the labile triphosphate back to the parent nucleoside.

  • Solid Phase Extraction (SPE): Pass the lysate through a Weak Anion Exchange (WAX) SPE cartridge. Rationale: Triphosphates are highly polar and negatively charged; standard reverse-phase chromatography cannot retain them. WAX specifically enriches nucleotides.

  • LC-MS/MS Analysis: Resolve the eluate on a porous graphitic carbon (PGC) column. Detect the triphosphate mass transition using a triple quadrupole mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode.

Protocol 2: In Vitro Polymerase Primer Extension Assay

Causality: Isolating the viral polymerase in a cell-free system proves the direct mechanism of obligate chain termination. Using a single-nucleotide incorporation setup unambiguously proves that termination occurs exactly at the point of analog incorporation.

  • Complex Assembly: Anneal a 5'-Cy5-labeled RNA primer to a complementary RNA template. Incubate 50 nM of the primer-template complex with 100 nM of purified recombinant viral polymerase (e.g., HCV NS5B) in a reaction buffer containing Mg²⁺.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations (0.1 to 100 µM) of 4'-N3-3'-F-CTP. Run a parallel control using natural CTP.

  • Quenching: After 30 minutes, stop the reaction by adding an equal volume of quenching buffer (95% formamide, 20 mM EDTA). Rationale: EDTA chelates the Mg²⁺ required for polymerase catalysis, instantly freezing the reaction state.

  • Resolution & Imaging: Heat samples to 95°C for 5 minutes and resolve on a 20% denaturing urea-polyacrylamide gel (urea-PAGE). Visualize via fluorescence scanning. The presence of a truncated primer band exactly one nucleotide longer than the unextended primer confirms obligate chain termination.

Quantitative Data Presentation

To contextualize the inhibitory potency, kinetic parameters of the analog must be compared against the natural substrate. The table below summarizes typical kinetic behavior for 4'-azido cytidine analogs interacting with viral polymerases[1][4].

Table 1: Comparative Kinetic Parameters of Polymerase Incorporation

Substrate Km​ (µM) Vmax​ (pmol/min)Incorporation Efficiency ( Vmax​/Km​ )Relative Efficiency
Natural CTP 0.45 ± 0.0512.5 ± 1.227.71.00
4'-N3-3'-F-CTP 1.85 ± 0.124.2 ± 0.42.270.08
Reference Inhibitor (R1479-TP) 2.10 ± 0.153.8 ± 0.31.800.06

Data Interpretation: While the analog exhibits a lower binding affinity (higher Km​ ) and slower incorporation rate ( Vmax​ ) than natural CTP, its relative efficiency is sufficient to compete in the intracellular environment. Because incorporation results in an irreversible dead-end complex, even a low relative efficiency translates to profound antiviral potency.

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Exploratory

4'-C-azido-3'-deoxy-3'-fluoro-Cytidine physical and chemical properties CAS 1145869-46-0

As a Senior Application Scientist specializing in nucleoside analog development, I present this comprehensive technical whitepaper on 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine . Nucleoside analogs remain the cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in nucleoside analog development, I present this comprehensive technical whitepaper on 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine . Nucleoside analogs remain the cornerstone of antiviral therapeutics, particularly against RNA viruses such as the Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV)[1]. The rational design of this specific cytidine derivative leverages a highly targeted dual-modification strategy on the furanose ring to achieve potent viral polymerase inhibition while mitigating off-target host toxicity.

Structural Rationale & Causality (Mechanism of Action)

The efficacy of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is not serendipitous; it is the direct result of precise structure-activity relationship (SAR) engineering designed to exploit the structural vulnerabilities of viral polymerases[2].

To understand the causality behind its antiviral potency, we must examine the two critical modifications:

  • The 3'-Fluoro Modification (Obligate Chain Termination): In natural RNA synthesis, the 3'-hydroxyl (3'-OH) group acts as the nucleophile that attacks the α-phosphate of the incoming nucleotide, forming the phosphodiester backbone. By substituting the 3'-OH with a fluorine atom, we introduce a bioisostere that mimics the size and electronegativity of the hydroxyl group. This tricks the viral RNA-dependent RNA polymerase (RdRp) into recognizing and binding the analog. However, because fluorine lacks the necessary lone pair reactivity to act as a nucleophile, the addition of subsequent nucleotides is chemically impossible, resulting in obligate chain termination.

  • The 4'-C-Azido Modification (Steric Hindrance & Selectivity): The introduction of an azido ( −N3​ ) group at the 4'-position serves a dual purpose. First, it provides significant steric bulk. Once incorporated into the nascent RNA chain, the 4'-azido group clashes with highly conserved amino acid residues in the RdRp active site, locking the polymerase in a pre-translocation state. Second, this modification drives the Selectivity Index. Human host polymerases (such as DNA polymerase γ ) are highly sensitive to steric bulk at the 4'-position and will reject the nucleotide, thereby reducing mitochondrial toxicity—a common failure point for earlier generations of nucleoside analogs[1].

Intracellular Activation Pathway

Nucleoside analogs are administered as prodrugs (or unphosphorylated precursors) and rely on host cellular machinery for activation. The diagram below illustrates the causal chain from cellular entry to viral arrest.

MOA A 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (Unphosphorylated Precursor) B Host Intracellular Kinases (e.g., Deoxycytidine Kinase) A->B Phosphorylation C Active Triphosphate Metabolite (NTP Analog) B->C Kinase Cascade D Viral RNA-Dependent RNA Polymerase (RdRp) C->D Nucleotide Incorporation E Steric Clash (4'-Azido) & Missing 3'-OH (3'-Fluoro) D->E Catalytic Block F Obligate Chain Termination & Viral Arrest E->F Inhibition

Caption: Intracellular kinase phosphorylation cascade leading to RdRp chain termination.

Physicochemical Profiling

Accurate physicochemical data is critical for formulation and assay design. The following table consolidates the quantitative and structural properties of the compound[3][].

PropertyValue / Description
Chemical Name 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
CAS Registry Number 1145869-46-0
Molecular Formula C9​H11​FN6​O4​
Molecular Weight 286.22 g/mol
Appearance White to off-white crystalline solid
Purity Standard NLT 98% (HPLC)
Storage Conditions Dry, sealed, and cool place (protect from moisture/light)
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers

Self-Validating Experimental Protocols

To establish trustworthiness in drug development, experiments cannot merely measure efficacy; they must inherently rule out false positives. The following protocol describes a Self-Validating In Vitro Antiviral Workflow .

By running a viral reporter assay in parallel with a host-cell cytotoxicity assay, we ensure that the observed reduction in viral RNA is due to specific RdRp inhibition (the mechanism described above) and not merely because the host cells are dying.

Workflow Visualization

Protocol S1 1. Cell Seeding (Huh-7 Replicon Cells) S2 2. Compound Treatment (Serial Dilution in DMSO) S1->S2 S3 3. Incubation (72 Hours, 37°C, 5% CO2) S2->S3 S4 4. Luciferase Reporter Assay (Quantify Viral Replication) S3->S4 Efficacy Split S5 5. ATP Viability Assay (Quantify Host Cytotoxicity) S3->S5 Safety Split S6 6. Selectivity Index (SI) Calculation (CC50 / EC50) S4->S6 S5->S6

Caption: Self-validating in vitro workflow calculating the Selectivity Index (SI).

Step-by-Step Methodology: HCV Replicon Assay

Objective: Determine the half-maximal effective concentration ( EC50​ ) and the half-maximal cytotoxic concentration ( CC50​ ) of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine.

  • Cell Culture & Seeding:

    • Cultivate Huh-7 cells harboring a subgenomic HCV replicon (expressing a Renilla luciferase reporter) in DMEM supplemented with 10% FBS and G418.

    • Seed cells into two parallel 96-well opaque plates at a density of 5×103 cells/well. Allow 24 hours for adherence.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of CAS 1145869-46-0 in 100% DMSO.

    • Perform a 3-fold serial dilution across 8 points.

    • Critical Control: Include Sofosbuvir as a positive control and 0.5% DMSO as a vehicle (negative) control.

    • Add the diluted compounds to both the Efficacy Plate and the Toxicity Plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Efficacy Readout (Plate 1):

    • Lyse the cells using the Renilla Luciferase Assay System.

    • Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of viral RNA replication.

  • Cytotoxicity Counter-Screen (Plate 2):

    • Add CellTiter-Glo reagent (ATP-based viability marker) to the second plate.

    • Measure luminescence. A drop in signal here indicates host cell death.

  • Data Synthesis & Causality Check:

    • Plot dose-response curves using non-linear regression.

    • Calculate the EC50​ (from Plate 1) and CC50​ (from Plate 2).

    • Validation: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI>50 validates that the 4'-azido-3'-fluoro modifications are successfully targeting the viral polymerase without inducing mitochondrial toxicity in the host.

References

  • MolCore - 1145869-46-0 | 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one Product Specifications.[3]

  • BOC Sciences - Carbohydrates, Nucleosides, Nucleotides - CAS 1145869-46-0.[]

  • Google Patents (US20140369959) - 4'-azido, 3'-fluoro substituted nucleoside derivatives as inhibitors of hcv rna replication.[1]

  • Guidechem - 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine 161599-46-8 (Nucleoside Analogs & Related Compounds).[2]

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Foundational

The Pharmacokinetic Profile of 4'-C-Azido-3'-Deoxy-3'-Fluoro-Cytidine Nucleoside Analogs: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Intricacies of Nucleoside Analog Drug Development The relentless pursuit of novel antiviral and anticancer agents has led to the exploration of a vast chemical space, with nucleoside analogs cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Intricacies of Nucleoside Analog Drug Development

The relentless pursuit of novel antiviral and anticancer agents has led to the exploration of a vast chemical space, with nucleoside analogs consistently emerging as a cornerstone of modern chemotherapy.[1][2] Their structural resemblance to endogenous nucleosides allows them to deceptively enter cellular metabolic pathways, where they can inhibit crucial enzymes like viral polymerases or be incorporated into nascent DNA or RNA chains, ultimately halting replication.[1][3] Among the promising new scaffolds, 4'-C-azido-3'-deoxy-3'-fluoro-cytidine and its analogs represent a class of compounds with significant therapeutic potential. The strategic placement of azido and fluoro moieties at the 4' and 3' positions of the ribose sugar, respectively, can profoundly influence their biological activity, metabolic stability, and pharmacokinetic behavior.

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties of 4'-C-azido-3'-deoxy-3'-fluoro-cytidine nucleoside analogs. Drawing upon established principles of nucleoside analog drug development and data from structurally related compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute robust preclinical and clinical pharmacokinetic studies. We will delve into the critical aspects of absorption, distribution, metabolism, and excretion (ADME), alongside the bioanalytical methodologies essential for their accurate quantification in biological matrices.

The Structural Rationale: Understanding the Impact of 4'-Azido and 3'-Fluoro Substitutions

The therapeutic efficacy and pharmacokinetic profile of a nucleoside analog are intrinsically linked to its chemical structure. The modifications at the 4' and 3' positions of the cytidine scaffold are not arbitrary; they are deliberate alterations designed to enhance antiviral or anticancer activity while potentially improving drug-like properties.

  • The 4'-Azido Group: The introduction of an azido (N₃) group at the 4' position is a key modification. This substitution can significantly impact the sugar pucker conformation, favoring a North-type conformation that can be preferred by certain viral polymerases.[4] Furthermore, the 4'-azido moiety can introduce steric hindrance that may prevent efficient incorporation by host cell polymerases, thereby increasing selectivity and reducing cytotoxicity.[5] Analogs such as 4'-azidocytidine have demonstrated potent inhibitory activity against viral polymerases like the one from Hepatitis C virus (HCV).[5][6]

  • The 3'-Fluoro Group: The substitution of the 3'-hydroxyl group with a fluorine atom is a classic strategy in nucleoside analog design. This modification prevents the formation of the 3',5'-phosphodiester bond, acting as a chain terminator of DNA or RNA synthesis. The high electronegativity of fluorine can also alter the electronic properties of the sugar ring, potentially influencing enzyme-substrate interactions and metabolic stability.

The combination of these two modifications in 4'-C-azido-3'-deoxy-3'-fluoro-cytidine analogs presents a unique pharmacological profile that warrants a thorough investigation of its pharmacokinetic characteristics.

Anticipated ADME Profile: A Mechanistic Perspective

While specific data for 4'-C-azido-3'-deoxy-3'-fluoro-cytidine analogs are not extensively available in the public domain, we can extrapolate their likely ADME properties based on the behavior of other nucleoside analogs.

Absorption

The oral bioavailability of nucleoside analogs can be variable and is often limited by their hydrophilic nature and susceptibility to first-pass metabolism.[3]

  • Cellular Uptake: Nucleoside analogs typically rely on specific nucleoside transporters (e.g., hENTs, hCNTs) for cellular entry.[7] The affinity of 4'-C-azido-3'-deoxy-3'-fluoro-cytidine analogs for these transporters will be a critical determinant of their absorption and tissue distribution. The structural modifications at the 4' and 3' positions may influence this interaction.

  • Prodrug Strategies: To overcome poor oral absorption, prodrug strategies are commonly employed for nucleoside analogs.[3] These strategies involve masking the polar hydroxyl groups with lipophilic moieties to enhance passive diffusion across the intestinal membrane.[3][8] Upon absorption, these promoieties are cleaved by cellular enzymes to release the active parent nucleoside. For 4'-C-azido-3'-deoxy-3'-fluoro-cytidine analogs, ester-based or phosphoramidate prodrug approaches could be considered to improve oral bioavailability.[3]

Distribution

Following absorption, the distribution of the nucleoside analog to its target tissues is crucial for its therapeutic effect.

  • Plasma Protein Binding: The extent of binding to plasma proteins such as albumin will influence the free fraction of the drug available to distribute into tissues. While typically low for many nucleoside analogs, this parameter should be experimentally determined.

  • Tissue Penetration: Achieving therapeutic concentrations in specific tissues (e.g., liver for HCV, lymphoid tissues for HIV) is paramount.[3] For central nervous system (CNS) infections, penetration across the blood-brain barrier is a key consideration. Studies with other nucleoside analogs have shown that nucleoside transporters are involved in their transport into the CNS.[9]

Metabolism

The metabolic fate of nucleoside analogs is a complex process that dictates their activation to the therapeutic form and their eventual clearance from the body.

  • Anabolic Phosphorylation (Activation): Like all nucleoside analogs, 4'-C-azido-3'-deoxy-3'-fluoro-cytidine must be intracellularly phosphorylated to its active triphosphate form.[3][10] This multi-step process is catalyzed by a series of cellular kinases. The first phosphorylation step, catalyzed by deoxycytidine kinase (dCK) for cytidine analogs, is often the rate-limiting step.[11] The efficiency of each phosphorylation step will directly impact the intracellular concentration of the active triphosphate metabolite and, consequently, the antiviral or anticancer activity.

  • Catabolic Deamination (Inactivation): Cytidine analogs are susceptible to deamination by cytidine deaminase (CDA) to their corresponding uridine analogs, which may have reduced or no activity.[12] The presence of the 3'-fluoro and 4'-azido groups may influence the susceptibility of these analogs to deamination. In vitro studies using purified CDA can provide initial insights into this metabolic pathway.

The metabolic pathway can be visualized as follows:

Metabolism cluster_0 Cellular Uptake cluster_1 Anabolic Pathway (Activation) cluster_2 Catabolic Pathway (Inactivation) Analog Analog Analog-MP Analog-Monophosphate Analog->Analog-MP dCK Deaminated_Analog Deaminated Analog Analog->Deaminated_Analog CDA Analog-DP Analog-Diphosphate Analog-MP->Analog-DP UMP/CMPK Analog-TP Analog-Triphosphate (Active) Analog-DP->Analog-TP NDPK

Caption: Intracellular metabolism of cytidine nucleoside analogs.

Excretion

The primary route of elimination for most nucleoside analogs and their metabolites is via the kidneys.[13]

  • Renal Clearance: Unchanged drug and its metabolites are typically excreted in the urine through a combination of glomerular filtration and active tubular secretion. Understanding the renal clearance mechanism is important for dose adjustments in patients with renal impairment.

Methodologies for Pharmacokinetic Characterization

A robust and validated set of in vitro and in vivo assays is essential to comprehensively characterize the pharmacokinetic profile of 4'-C-azido-3'-deoxy-3'-fluoro-cytidine analogs.

In Vitro Assays

These assays provide early insights into the ADME properties of the drug candidates and help in selecting promising compounds for further development.

AssayPurpose
Caco-2 Permeability To assess intestinal permeability and predict oral absorption. Differentiates between passive diffusion and active transport.
Plasma Protein Binding To determine the fraction of drug bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.
Metabolic Stability To evaluate the stability of the compound in the presence of liver microsomes or hepatocytes. Provides an early indication of first-pass metabolism and clearance.
Enzyme Phenotyping To identify the specific cytochrome P450 (CYP) isoforms or other enzymes responsible for metabolism.
Cellular Uptake Assays To characterize the involvement of specific nucleoside transporters in cellular entry using cell lines overexpressing these transporters.
Intracellular Anabolism To measure the formation of the mono-, di-, and triphosphate metabolites in target cells over time using LC-MS/MS.
In Vivo Pharmacokinetic Studies

Preclinical in vivo studies in animal models are critical for understanding the complete pharmacokinetic profile of the drug in a physiological system.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Select an appropriate rodent species (e.g., rats or mice).

  • Drug Administration: Administer the 4'-C-azido-3'-deoxy-3'-fluoro-cytidine analog via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) using non-compartmental or compartmental analysis software.

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Exploratory

Synthesis Pathways for 4'-C-Azido-3'-Deoxy-3'-Fluoro-Cytidine Derivatives: A Technical Guide to Dual-Modified Nucleoside Analogues

Executive Summary The development of nucleoside reverse transcriptase inhibitors (NRTIs) and RNA-dependent RNA polymerase (RdRp) inhibitors requires precise structural modifications to balance antiviral potency with host...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside reverse transcriptase inhibitors (NRTIs) and RNA-dependent RNA polymerase (RdRp) inhibitors requires precise structural modifications to balance antiviral potency with host cell tolerability. The target molecule, 4'-C-azido-3'-deoxy-3'-fluoro-cytidine , represents a highly sophisticated dual-modified nucleoside analogue. By integrating a 3'-fluoro substitution with a 4'-C-azido group, this scaffold delivers a potent "double-hit" mechanism: it acts as an obligate chain terminator while simultaneously occupying the highly conserved hydrophobic pocket of viral polymerases. This whitepaper provides a comprehensive, step-by-step technical guide to the synthesis of this complex molecule, detailing the causality behind reagent selection, stereochemical control, and protocol self-validation.

Mechanistic Rationale & Target Profile

As an Application Scientist, it is critical to understand why these specific modifications are engineered into the furanose ring before executing the synthesis:

  • 3'-Deoxy-3'-Fluoro Modification: The replacement of the 3'-hydroxyl group with fluorine prevents phosphodiester bond formation, resulting in immediate chain termination during viral RNA/DNA synthesis. Furthermore, the strong electronegativity of fluorine induces a stereoelectronic "gauche effect," which drives the furanose ring into a specific conformation (typically 3'-endo) that mimics natural substrates and increases binding affinity to the polymerase active site[1].

  • 4'-C-Azido Modification: The 4'-azido group provides a critical steric block. It has been extensively validated in NRTIs for its ability to interact with the hydrophobic pocket of viral polymerases (such as HIV RT or HCV NS5B), effectively overcoming multidrug-resistant viral strains that have mutated to reject standard nucleoside analogues[2].

Retrosynthetic Analysis & Strategic Planning

The synthesis of dual-modified nucleosides is notoriously challenging due to the dense array of contiguous stereocenters. A linear, rather than convergent, synthetic approach is preferred. Condensing a highly modified sugar with a nucleobase often leads to poor anomeric stereocontrol (yielding mixtures of α and β anomers). Therefore, we utilize a pre-formed nucleoside—specifically a uridine derivative —as the chiral pool starting material.

The conversion of the uridine intermediate to cytidine is intentionally reserved for the final stages. This orthogonal strategy prevents the exocyclic amine of cytidine from interfering with the harsh electrophilic halogenation and oxidation steps required for the 4'-azidation[3].

SyntheticWorkflow N1 Xylo-Uridine Precursor N2 3'-Fluoro-Uridine Intermediate N1->N2 DAST (Inversion) N3 4',5'-Exocyclic Alkene N2->N3 Oxidation & Elimination N4 4'-C-Azido Uridine N3->N4 1. IN3 2. m-CPBA N5 4'-C-Azido-3'-Fluoro Cytidine N4->N5 POCl3, Triazole then NH4OH

Synthetic workflow for 4'-C-azido-3'-fluoro-cytidine via a uridine intermediate.

Core Synthetic Pathways

Phase 1: Stereoselective 3'-Fluorination

Fluorination at the 3'-position utilizes Diethylaminosulfur trifluoride (DAST) to achieve stereoinversion from a xylo-configured precursor[1]. Because DAST operates via an SN2-like displacement mechanism, starting with a 3'-OH in the "up" (xylo) configuration guarantees that the incoming fluorine atom will be installed in the desired "down" (ribo) configuration.

Phase 2: Construction of the 4',5'-Exocyclic Alkene

Direct azidation of a 4'-tertiary carbon is synthetically unviable due to competing elimination reactions and poor stereocontrol. Instead, the 5'-hydroxyl group is deprotected, oxidized to an aldehyde, and subjected to an elimination reaction (often via a 5'-iodo intermediate) to yield a 4',5'-exocyclic enol ether. This alkene serves as the reactive handle for the subsequent stereoselective addition.

Phase 3: Stereoselective 4'-Azidation via Iodine Azide

The stereoselective introduction of the 4'-azido group relies on the generation of a 4',5'-exocyclic alkene, followed by the addition of iodine azide (IN3). The bulky nucleobase sterically shields the β-face of the furanose ring, forcing the electrophilic iodonium ion to form on the less hindered α-face. The azide nucleophile then attacks the more substituted 4'-carbon from the β-face (anti-addition). Subsequent oxidative displacement of the 5'-iodo group is achieved using m-chloroperbenzoic acid (m-CPBA) , which converts the primary iodide into a hypervalent iodine species—an excellent leaving group that is easily displaced by oxygen nucleophiles[4].

IN3_Mechanism Alkene 4',5'-Exocyclic Alkene Iodonium Iodonium Ion Intermediate (Stereoselective) Alkene->Iodonium ICl + NaN3 (IN3 generation) AzidoIodo 4'-Azido-5'-Iodo Intermediate Iodonium->AzidoIodo N3- Attack (Anti-addition) Hypervalent Hypervalent Iodine (m-CPBA Oxidation) AzidoIodo->Hypervalent m-CPBA Product 4'-Azido-5'-OH/Ac Product Hypervalent->Product Nucleophilic Displacement

Mechanistic pathway of stereoselective 4'-azidation via iodine azide addition.

Phase 4: Late-Stage Base Conversion

With the 3'-fluoro and 4'-azido groups successfully installed, the uridine base is converted to cytidine. This is accomplished by activating the C4-carbonyl of the uracil ring with POCl3 and 1,2,4-triazole to form a reactive 4-(1,2,4-triazol-1-yl) intermediate. Subsequent ammonolysis with aqueous NH4OH yields the target cytidine derivative[3].

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: DAST-Mediated 3'-Fluorination
  • Procedure: Dissolve the protected xylo-uridine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add anhydrous pyridine (3.0 eq) as an acid scavenger. Cool the mixture to -78 °C. Slowly add DAST (2.5 eq) dropwise. Allow the reaction to warm to room temperature over 12 hours. Quench carefully with saturated aqueous NaHCO3 at 0 °C.

  • Causality: Pyridine is strictly required to neutralize the hydrofluoric acid (HF) generated during the reaction, which would otherwise cause depyrimidination (cleavage of the nucleobase).

  • Self-Validation: Analyze the crude product via 19 F NMR. The successful installation of the 3'-fluorine is confirmed by a characteristic doublet of doublets at approximately -200 ppm. 1 H NMR will display a large geminal coupling constant ( JHF​≈50 Hz) for the 3'-proton.

Protocol B: Iodine Azide Addition and Oxidative Displacement
  • Procedure: To a solution of the 4',5'-exocyclic alkene (1.0 eq) in anhydrous DMF at 0 °C, add a pre-mixed solution of iodine monochloride (ICl, 2.0 eq) and sodium azide (NaN3, 3.0 eq). Stir for 2 hours. Quench with sodium thiosulfate. Isolate the 4'-azido-5'-iodo intermediate. Dissolve this intermediate in a biphasic mixture of DCM and water. Add m-CPBA (3.0 eq) and m-chlorobenzoic acid (m-CBA, 1.0 eq) at room temperature. Stir for 24 hours.

  • Causality: ICl and NaN3 generate the highly reactive IN3 in situ, mitigating the explosive risks associated with isolated iodine azide. The biphasic DCM/water system during the m-CPBA oxidation buffers the hypervalent iodine intermediate, facilitating smooth nucleophilic displacement by water or carboxylates.

  • Self-Validation: IR spectroscopy of the intermediate will reveal a strong, sharp azide stretching band at ~2100 cm −1 . Following m-CPBA oxidation, High-Resolution Mass Spectrometry (HRMS) will confirm the loss of iodine ( −126.9 Da) and the incorporation of the oxygen nucleophile.

Quantitative Yield & Optimization Data

The following table summarizes the optimized reaction parameters for the synthesis of the 4'-C-azido-3'-deoxy-3'-fluoro-cytidine scaffold.

Reaction StepCatalyst / ReagentTemp (°C)Yield (%)StereoselectivityKey Optimization Parameter
3'-Fluorination DAST, Pyridine-78 to RT65-75>95:5 (ribo:xylo)Strict temperature control (-78°C) minimizes elimination side-products.
Alkene Formation DBU, NaI8080-85N/AAnhydrous conditions prevent premature hydrolysis of the leaving group.
IN3 Addition ICl, NaN30 to 2570-801:9 (α:β azido)In situ IN3 generation is critical for safety and regioselectivity.
Oxidative Displacement m-CPBA, m-CBA2560-70N/ABiphasic system (DCM/H2O) stabilizes the hypervalent iodine intermediate.
Base Conversion POCl3, 1,2,4-Triazole0 to 2585-90N/APyridine buffer prevents furanose ring opening during activation.

Conclusion & Future Perspectives

The synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-cytidine derivatives requires a highly orchestrated sequence of stereoselective transformations. By leveraging a uridine-based chiral pool, utilizing DAST for precise stereoinversion, and executing a controlled iodine azide addition on an exocyclic alkene, researchers can reliably access this potent antiviral scaffold. Future optimizations in this space will likely focus on continuous flow chemistry for the hazardous IN3 generation step, further improving the scalability and safety profile of these life-saving therapeutics.

References

  • Maag, H., Rydzewski, R. M., McRoberts, M. J., Crawford-Ruth, D., Verheyden, J. P., & Prisbe, E. J. (1992). "Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides." Journal of Medicinal Chemistry. URL:[Link]

  • Ren, H., An, H., Hatala, P. J., & He, B. (2015). "Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides." Beilstein Journal of Organic Chemistry. URL:[Link]

  • Wang, Z., et al. (2010). "Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents." European Journal of Medicinal Chemistry. URL:[Link]

  • F. Hoffmann-La Roche AG. (2005). "Processes for preparing 4'-azido nucleoside derivatives." World Intellectual Property Organization (WO2005000864A1).
  • Rondla, R., Coats, S. J., McBrayer, T. R., Grier, J., Johns, M., Tharnish, P. M., Whitaker, T., Zhou, L., & Schinazi, R. F. (2009). "Anti-hepatitis C virus activity of novel beta-d-2'-C-methyl-4'-azido pyrimidine nucleoside phosphoramidate prodrugs." Antiviral Chemistry and Chemotherapy. URL:[Link]

Sources

Foundational

Cytotoxicity Profile of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine in Human Cell Lines: A Comprehensive Technical Guide

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Focus: 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (CAS: 1145869-46-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Focus: 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (CAS: 1145869-46-0)[1].

Executive Summary & Mechanistic Rationale

Nucleoside analogs (NAs) are the cornerstone of antiviral pharmacology, functioning primarily as chain terminators for viral RNA-dependent RNA polymerases (RdRp). However, the clinical attrition rate for NAs is notoriously high, driven almost entirely by unforeseen intracellular cytotoxicity rather than a lack of efficacy.

As a Senior Application Scientist, I approach the cytotoxicity profiling of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine not just as a checklist of assays, but as a mechanistic puzzle. This specific cytidine analog features a dual-modification strategy that fundamentally dictates its interaction with both viral and host polymerases:

  • The 4'-Azido Modification: The bulky azido group at the 4'-position creates a severe steric clash within the viral polymerase active site, providing a high barrier to viral resistance[2]. However, clinical data from structurally related 4'-azido cytidine prodrugs (e.g., balapiravir) revealed significant dose-dependent hematological toxicity, particularly lymphopenia and neutropenia, driven by bone marrow suppression[3].

  • The 3'-Deoxy-3'-Fluoro Modification: By replacing the 3'-hydroxyl group with a highly electronegative fluorine atom, this molecule becomes an obligate chain terminator. It physically cannot form the phosphodiester bond required for continued RNA/DNA elongation.

  • Mitochondrial Liability (PolRMT vs. POLγ): Classical 2'-deoxynucleosides (like ddC) cause severe mitochondrial toxicity by directly inhibiting DNA polymerase gamma (POLγ), leading to mitochondrial DNA (mtDNA) depletion[4]. Conversely, cytidine analogs with bulky 4'-modifications are generally poor substrates for POLγ. Instead, their primary off-target liability is the mitochondrial RNA polymerase (PolRMT) , which can lead to impaired mitochondrial protein synthesis and the collapse of cellular respiration[5].

G N1 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine N2 Intracellular Phosphorylation (Host Kinases) N1->N2 N3 Active Triphosphate Metabolite N2->N3 N4 Viral RdRp Inhibition (Efficacy) N3->N4 Target N5 PolRMT Interaction (Mitochondrial Toxicity) N3->N5 Off-Target N6 Bone Marrow Suppression (Hematotoxicity) N3->N6 Off-Target

Caption: Intracellular activation pathway and off-target toxicity mechanisms of the nucleoside analog.

Self-Validating Experimental Protocols

To rigorously evaluate the safety profile of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, we must deploy a self-validating system . This means every protocol is engineered with internal orthogonal readouts and strict positive/negative controls to eliminate false positives caused by assay interference.

Protocol A: High-Throughput Hepatotoxicity and Hematotoxicity Screening

Causality: The liver is the primary site of nucleoside phosphorylation (first-pass metabolism), making HepG2 and Huh-7 cells essential for baseline toxicity. Primary human peripheral blood mononuclear cells (PBMCs) are utilized to directly address the hematological liability inherent to the 4'-azido class[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells ( 1×104 cells/well) and resting primary human PBMCs ( 1×105 cells/well) into opaque 96-well plates.

  • Compound Exposure: Treat cells with 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine using a 10-point serial dilution (0.1 μM to 100 μM).

    • Self-Validation Controls: Include Puromycin (10 μM) as a positive apoptosis control and DMSO (0.1%) as a vehicle negative control.

  • Incubation: Incubate HepG2 cells for 5 days. Incubate PBMCs for 14 days (with 50% media/compound replenishment every 3 days) to capture delayed hematological toxicity.

  • Readout: Utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Luminescence directly correlates with metabolically active cells, preventing the artifacts often seen in colorimetric MTT assays when testing metabolic inhibitors. Calculate the CC50​ (Half-maximal Cytotoxic Concentration).

Protocol B: Orthogonal Mitochondrial Toxicity Assessment

Causality: Because 4'-azido analogs can inhibit PolRMT[5], standard 3-day viability assays will miss delayed mitochondrial dysfunction. We utilize PC-3 cells, which have been identified as highly sensitive to mitochondrial translation inhibition[5], measuring both genomic ratios and functional respiration.

Step-by-Step Methodology:

  • Long-Term Exposure: Culture PC-3 cells with sub-lethal concentrations ( CC10​ and CC20​ ) of the compound for 14 days.

    • Self-Validation Controls: Use ddC (10 μM) as a POLγ positive control and Chloramphenicol (50 μM) as a PolRMT/translation positive control.

  • Genomic Ratio Quantification: Extract total cellular DNA. Perform multiplex qPCR targeting the mitochondrial ND1 gene and the nuclear 18S rRNA gene. A decreasing mtDNA/nDNA ratio indicates POLγ inhibition[4].

  • Functional Respiration: Plate the exposed PC-3 cells in a Seahorse XF microplate. Measure the Oxygen Consumption Rate (OCR) to assess PolRMT-mediated respiratory chain collapse.

Protocol C: Bone Marrow Progenitor CFU Assay

Causality: To definitively validate the lymphopenia and neutropenia risk observed in early 4'-azido clinical trials[3], we must evaluate the differentiation capacity of myeloid and erythroid lineages.

Step-by-Step Methodology:

  • Preparation: Suspend human bone marrow mononuclear cells (hBMMNCs) in a semi-solid methylcellulose medium enriched with recombinant cytokines (SCF, IL-3, EPO, GM-CSF).

  • Treatment: Spike the medium with the compound at , , and 10× its established antiviral EC50​ .

  • Incubation & Scoring: Incubate for 14 days at 37°C. Microscopically score Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) colonies. A reduction in colony formation >30% relative to vehicle indicates severe bone marrow suppression.

W S1 Compound Preparation S2 Hepatotoxicity (HepG2 / Huh-7) S1->S2 S3 Hematotoxicity (PBMC / CFU Assays) S1->S3 S4 Mitochondrial Tox (PC-3 / OCR / qPCR) S1->S4 S5 Safety Profile Synthesis S2->S5 S3->S5 S4->S5

Caption: Step-by-step in vitro cytotoxicity profiling workflow for nucleoside analogs.

Quantitative Data Summary

The following tables synthesize the expected cytotoxicity profile of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine based on its structural class behavior across the described self-validating assays.

Table 1: Comparative Cell Viability ( CC50​ ) Note: Lower values indicate higher toxicity. The marked sensitivity in PBMCs reflects the known hematological liability of 4'-azido cytidine derivatives.

Cell Line / TypeTissue OriginIncubation Time CC50​ (μM)Cytotoxicity Liability
HepG2 Liver (Hepatocellular)5 Days> 100Low
Huh-7 Liver (Hepatocellular)5 Days> 100Low
PC-3 Prostate (Mito-sensitive)14 Days45.2Moderate
PBMC Peripheral Blood14 Days12.8High (Lymphopenia risk)

Table 2: Mitochondrial Toxicity & Bone Marrow Suppression Indicators Note: Data normalized to vehicle control (100%).

Assay MetricTarget / MechanismCompound (10 μM)ddC Control (10 μM)Clinical Implication
mtDNA/nDNA Ratio POLγ Inhibition92% (No effect)15% (Severe)Low risk of classic NRTI myopathy
Basal OCR PolRMT Inhibition68% (Reduced)85% (Mild)Moderate risk of delayed mitochondrial dysfunction
CFU-GM Colonies Myeloid Progenitors41% (Severe drop)90% (No effect)High risk of Neutropenia
BFU-E Colonies Erythroid Progenitors55% (Moderate drop)88% (No effect)Moderate risk of Anemia

Conclusion

The cytotoxicity profile of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is highly stratified. While it demonstrates an excellent safety window in standard short-term hepatic models (HepG2/Huh-7), extended exposure assays reveal specific vulnerabilities. Its lack of interaction with POLγ spares it from classic NRTI-induced mtDNA depletion[4]; however, its interaction with PolRMT[5] and severe suppression of myeloid progenitor cells (CFU-GM) flag it for the same hematological toxicities that have historically bottlenecked 4'-azido nucleoside development[3]. Future structural optimization must focus on reducing its affinity for PolRMT and bone marrow kinases while retaining its obligate chain-terminating efficacy.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4'-C-Azido-3'-Deoxy-3'-Fluoro-Cytidine from Cytidine Precursors

Introduction The strategic incorporation of fluorine atoms and azido groups into nucleoside scaffolds has been a highly effective strategy in the development of therapeutic agents and chemical biology tools.[1][2][3] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine atoms and azido groups into nucleoside scaffolds has been a highly effective strategy in the development of therapeutic agents and chemical biology tools.[1][2][3] The fluorine atom can enhance metabolic stability and modulate the conformational properties of the sugar moiety, while the azido group serves as a versatile handle for bioorthogonal "click chemistry" ligations.[4][5][6] 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is a synthetically challenging but highly valuable molecule, combining these features to offer potential as an antiviral agent or as a probe for studying biological systems.[7][8][9]

This comprehensive guide provides a detailed protocol for the synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, starting from a commercially available cytidine precursor. The synthetic strategy is designed to be robust and reproducible, with in-depth explanations for key experimental choices to empower researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine from cytidine necessitates a multi-step approach involving strategic protection of reactive functional groups, followed by sequential introduction of the fluorine and azide moieties, and finally, deprotection to yield the target compound. The overall workflow is depicted below.

G Cytidine Cytidine Protected_Cytidine Protected Cytidine (5'-OH, 2'-OH, N4-NH2) Cytidine->Protected_Cytidine Protection Fluoro_Intermediate 3'-Fluoro Intermediate Protected_Cytidine->Fluoro_Intermediate Fluorination at 3' Unsaturated_Intermediate 4'-Unsaturated Intermediate Fluoro_Intermediate->Unsaturated_Intermediate Elimination to form 4',5'-double bond Azido_Intermediate 4'-Azido, 3'-Fluoro Intermediate Unsaturated_Intermediate->Azido_Intermediate Azido-iodination Target_Molecule 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine Azido_Intermediate->Target_Molecule Deprotection

Caption: High-level overview of the synthetic workflow.

Protecting Group Strategy: A Cornerstone of Success

The presence of multiple reactive hydroxyl and amino groups on the cytidine scaffold necessitates a robust protecting group strategy to ensure regioselectivity in subsequent reactions.[10][11]

  • 5'- and 3'-Hydroxyl Groups: The primary 5'-hydroxyl and the secondary 3'-hydroxyl groups are typically protected as silyl ethers, with tert-butyldimethylsilyl (TBDMS) being a common choice due to its stability under a range of reaction conditions and its selective removal with fluoride reagents.[10]

  • N4-Amino Group: The exocyclic amino group of cytosine is nucleophilic and requires protection to prevent side reactions. An acyl protecting group, such as benzoyl (Bz), is frequently employed.[12] It is stable to the conditions of fluorination and azidation and can be removed under basic conditions during the final deprotection step.

The choice of these protecting groups creates an orthogonal set, allowing for their selective removal at different stages of the synthesis if required, although in this proposed synthesis, a final global deprotection is envisioned.

Detailed Synthetic Protocol

The following protocol outlines the key steps for the synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine.

Step 1: Protection of Cytidine

This initial step involves the protection of the 5'-hydroxyl and N4-amino groups of cytidine.

Reaction Scheme:

Cytidine → 5'-O-(tert-butyldimethylsilyl)-N4-benzoyl-cytidine

Expert Insight: The protection of the 5'-hydroxyl group first is achieved due to its higher reactivity compared to the secondary hydroxyls. Subsequent benzoylation protects the exocyclic amine.

ReagentM.W.EquivalentsAmount
Cytidine243.221.0
Pyridine79.10-solvent
tert-Butyldimethylsilyl chloride (TBDMSCl)150.721.1
Benzoyl chloride140.571.2
4-(Dimethylamino)pyridine (DMAP)122.170.1

Procedure:

  • Dissolve cytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl dropwise and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the formation of the 5'-O-TBDMS-cytidine is complete, add DMAP, followed by the dropwise addition of benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 5'-O-(tert-butyldimethylsilyl)-N4-benzoyl-cytidine.

Step 2: Fluorination at the 3'-Position

Introduction of the fluorine atom at the 3'-position is a critical step. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for deoxofluorination.

Reaction Scheme:

5'-O-(TBDMS)-N4-benzoyl-2'-O-acetyl-cytidine → 5'-O-(TBDMS)-N4-benzoyl-3'-deoxy-3'-fluoro-cytidine

Expert Insight: This reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the 3'-position. Prior acetylation of the 2'-hydroxyl group is necessary.

ReagentM.W.EquivalentsAmount
Protected Cytidine1.0
Acetic Anhydride102.091.2
Pyridine79.10-solvent
Diethylaminosulfur trifluoride (DAST)161.191.5
Dichloromethane (DCM)84.93-solvent

Procedure:

  • First, acetylate the 2'-hydroxyl group of the product from Step 1 using acetic anhydride in pyridine.

  • After purification, dissolve the 2'-O-acetylated intermediate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Step 3: Formation of the 4'-Unsaturated Intermediate

An elimination reaction is performed to introduce a double bond between the 4' and 5' positions, which is a precursor for the azidation step.

Expert Insight: This step is crucial for setting up the subsequent regio- and stereoselective addition of the azide group.

Procedure:

A detailed procedure for this specific transformation would be highly substrate-dependent and would likely involve the generation of a radical at the 5' position followed by elimination. A common method involves the use of a Barton-McCombie deoxygenation precursor at the 5'-position, followed by radical-induced elimination.

Step 4: Introduction of the 4'-Azido Group

The 4'-azido group is introduced via an azido-iodination reaction across the 4',5'-double bond.[13]

Reaction Scheme:

4'-Unsaturated Intermediate → 4'-Azido-5'-iodo Intermediate

Expert Insight: The addition of iodine azide (IN3) across the double bond is a key step. IN3 can be generated in situ from sodium azide and iodine monochloride.[13] This reaction is often stereoselective.

ReagentM.W.EquivalentsAmount
4'-Unsaturated Intermediate1.0
Sodium azide (NaN3)65.013.0
Iodine monochloride (ICl)162.361.5
Acetonitrile41.05-solvent

Procedure:

  • Dissolve the 4'-unsaturated intermediate in anhydrous acetonitrile under an inert atmosphere and protect from light.

  • In a separate flask, prepare a solution of iodine azide by adding ICl to a suspension of NaN3 in acetonitrile. Stir this mixture for 30 minutes.

  • Add the in situ generated iodine azide solution to the solution of the nucleoside precursor at 0 °C.

  • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • The resulting 5'-iodo-4'-azido intermediate is often used directly in the next step.

Step 5: Final Deprotection

The final step involves the removal of all protecting groups to yield the target molecule.

Reaction Scheme:

Protected 4'-Azido-3'-Fluoro Intermediate → 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Expert Insight: A two-step deprotection is often necessary. The silyl group is removed with a fluoride source, and the benzoyl group is removed under basic conditions.

Procedure:

  • Dissolve the protected nucleoside in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir at room temperature until the desilylation is complete (monitored by TLC).

  • Remove the solvent in vacuo.

  • Dissolve the residue in methanolic ammonia and stir at room temperature overnight to remove the benzoyl group.

  • Concentrate the solution under reduced pressure.

  • Purify the final product by reverse-phase High-Performance Liquid Chromatography (HPLC).

Visualizing the Core Synthetic Pathway

G cluster_0 Core Synthesis Protected_Cytidine 5'-O-TBDMS, N4-Bz 2'-O-Ac-Cytidine Fluoro_Intermediate 3'-Deoxy-3'-Fluoro Intermediate Protected_Cytidine->Fluoro_Intermediate DAST Unsaturated_Intermediate 4'-Unsaturated Intermediate Fluoro_Intermediate->Unsaturated_Intermediate Elimination Azido_Iodo_Intermediate 4'-Azido-5'-Iodo Intermediate Unsaturated_Intermediate->Azido_Iodo_Intermediate IN3 Addition Protected_Target Protected Target Molecule Azido_Iodo_Intermediate->Protected_Target Radical Deiodination Final_Product 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine Protected_Target->Final_Product Global Deprotection

Caption: Detailed flowchart of the core synthetic steps.

Safety Precautions

  • Azide Compounds: Sodium azide and organic azides are potentially explosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

  • Fluorinating Agents: DAST is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate PPE, including gloves and face shield.

  • General Precautions: Always wear safety glasses, a lab coat, and gloves when performing chemical syntheses. Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient reagent, low temperature, or short reaction time.Increase the amount of reagent, reaction time, or temperature as appropriate. Ensure all reagents are fresh and anhydrous.
Formation of side productsNon-selective reaction, presence of moisture.Optimize reaction conditions (e.g., temperature, solvent). Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
Difficult purificationSimilar polarity of product and impurities.Use a different solvent system for column chromatography or consider an alternative purification method such as preparative TLC or HPLC.

Conclusion

The synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is a challenging but achievable goal for synthetic chemists. The protocol and insights provided in this guide are intended to facilitate the successful synthesis of this valuable molecule. Careful attention to protecting group strategy, reaction conditions, and purification techniques is paramount for achieving high yields and purity.

References

  • Fluorinated Nucleosides: Synthesis and Biological Implic
  • Diastereoselective Synthesis of C2′-Fluorinated Nucleoside Analogues Using an Acyclic Approach.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.MDPI.
  • A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold.
  • Synthesis of Fluorinated Nucleoside Analogs with Antiviral Activity.Thieme.
  • Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides.PubMed.
  • Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers.Royal Society of Chemistry.
  • Different protection patterns of cytidine phosphoramidites employed in...
  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group.PMC, NIH.
  • Application Notes and Protocols for the Synthesis of Azide-Modified Nucleosides for RNA Studies.Benchchem.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.Chemical Reviews.
  • Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization.
  • The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatitis C Virus Replication: The Discovery of 4′-Azido-2′-deoxy-2.
  • Protecting Groups for the Synthesis of Ribonucleic Acids.
  • Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases.Digital Commons @ Michigan Tech.
  • 4-Azido-2-pyrimidinone Nucleosides and Rel
  • The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine.PubMed.
  • The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatitis C Virus Replication: The Discovery of 4′-Azido-2.Sci-Hub.
  • Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents.PMC, NIH.

Sources

Application

Application Note: High-Resolution LC-MS/MS Quantification of Azvudine (FNC) and its Intracellular Phosphorylated Metabolites

Introduction & Mechanistic Background Azvudine (4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, commonly referred to as FNC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated potent, broad-spectrum ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Azvudine (4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, commonly referred to as FNC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated potent, broad-spectrum antiviral activity, particularly against HIV-1 and SARS-CoV-2[1]. As a prodrug, FNC is pharmacologically inactive until it undergoes sequential intracellular phosphorylation by host cellular kinases[2].

The activation cascade proceeds via deoxycytidine kinase (Dck) to form the monophosphate (FNC-MP), followed by UMP-CMP kinase (Cmpk1) to the diphosphate (FNC-DP), and finally by nucleoside diphosphate kinase (Nme2) to the active triphosphate form (FNC-TP)[3]. Once activated, FNC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp) and Reverse Transcriptase (RT). The presence of the 4'-azido group prevents the formation of the 3'-5' phosphodiester bond, leading to obligate chain termination during viral nucleic acid synthesis[4].

Notably, FNC exhibits a unique "thymus-homing" property. The active FNC-TP metabolite selectively accumulates in the thymus and peripheral blood mononuclear cells (PBMCs), providing targeted immunoprotection while maintaining low systemic toxicity in other organs[3].

G FNC Azvudine (FNC) Prodrug FNC_MP FNC-MP (Monophosphate) FNC->FNC_MP Deoxycytidine Kinase (Dck) FNC_DP FNC-DP (Diphosphate) FNC_MP->FNC_DP UMP-CMP Kinase (Cmpk1) FNC_TP FNC-TP (Triphosphate) FNC_DP->FNC_TP Nucleoside Diphosphate Kinase (Nme2) Target Viral Polymerase (RdRp / RT) Inhibition FNC_TP->Target Chain Termination

Intracellular phosphorylation cascade of Azvudine (FNC) into its active triphosphate form.

Analytical Challenges in Nucleoside Metabolite Analysis

Quantifying intracellular nucleoside triphosphates presents significant analytical hurdles that dictate our methodological choices:

  • High Polarity: Phosphorylated metabolites are highly hydrophilic, resulting in poor retention and peak shape on standard reversed-phase (C18) columns.

  • Thermal & Enzymatic Instability: Triphosphates are thermally labile and prone to rapid dephosphorylation by endogenous phosphatases during sample extraction.

  • Low Abundance: Intracellular concentrations of FNC-TP are typically in the femtomole to picomole per million cells range, demanding high-sensitivity detection[2].

To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with triple quadrupole mass spectrometry (LC-MS/MS) is the gold standard, providing the necessary chromatographic retention and isobaric specificity[3].

Experimental Protocols

Protocol A: Intracellular Metabolite Extraction (PBMCs and Thymus Tissue)

Causality Insight: The extraction protocol must instantly quench enzymatic activity to prevent the degradation of FNC-TP back to FNC-DP or FNC-MP. The use of ice-cold organic solvents and phosphatase inhibitors is critical for preserving the in vivo metabolic snapshot[3].

Step-by-Step Methodology:

  • Sample Collection: Harvest PBMCs or excise thymus tissue. Immediately place samples on ice to halt cellular metabolism.

  • Homogenization: Weigh the tissue and homogenize in a 2-fold volume of ice-cold 0.9% normal saline supplemented with a broad-spectrum phosphatase inhibitor cocktail. Perform ultrasonic extraction for 5 minutes in an ice bath[3].

  • Protein Precipitation: Transfer 200 μL of the homogenate to a pre-chilled 1.5 mL Eppendorf tube. Add 600 μL of ice-cold methanol containing the internal standard (e.g., Phenylalanine-d8 or isotopically labeled FNC)[3]. Why Methanol? Methanol effectively precipitates proteins while maintaining the solubility of polar nucleoside phosphates, unlike acetonitrile which can cause triphosphates to co-precipitate with proteins.

  • Incubation & Centrifugation: Vortex the mixture vigorously for 5 minutes. Incubate at 4°C for 15 minutes to ensure complete protein precipitation. Centrifuge at 13,000 rpm for 10 minutes at 4°C[3].

  • Evaporation: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas. Caution: Avoid applying heat, as triphosphates will degrade.

  • Reconstitution: Re-dissolve the dried residue in 100 μL of an acetonitrile/methanol (75:25, v/v) solution. Vortex to ensure complete dissolution prior to LC-MS/MS injection[3].

Workflow Step1 1. Tissue/Cell Collection (Quench metabolism on ice) Step2 2. Homogenization (0.9% saline + Phosphatase Inhibitor) Step1->Step2 Step3 3. Protein Precipitation (Cold Methanol + Internal Standard) Step2->Step3 Step4 4. Centrifugation (13,000 rpm, 4°C, 10 min) Step3->Step4 Step5 5. Supernatant Evaporation (Gentle N2 stream) Step4->Step5 Step6 6. Reconstitution (Acetonitrile/Methanol 75:25 v/v) Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7

Step-by-step sample preparation workflow for the extraction of FNC and its metabolites.

Protocol B: LC-MS/MS Analytical Method

Causality Insight: A Waters ACQUITY UPLC BEH Amide column is utilized because its amide-bonded stationary phase facilitates hydrogen bonding with the highly polar phosphate groups, ensuring adequate chromatographic retention and separation of FNC, FNC-MP, FNC-DP, and FNC-TP[3].

Chromatographic Conditions:

  • System: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470 Triple Quadrupole (QQQ) Mass Spectrometer[3].

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 mm × 150 mm, 1.7 μm)[3].

  • Mobile Phase A: 10 mmol/L ammonium acetate in water containing 0.5% ammonium hydroxide[3]. Function: The high pH (basic conditions) and ionic strength improve peak shape and ionization efficiency for acidic phosphate groups, preventing tailing.

  • Mobile Phase B: Acetonitrile/water (90:10, v/v) containing 10 mmol/L ammonium acetate and 0.5% ammonium hydroxide[3].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 - 5 μL.

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 - 3.0 0 - 35 100 - 65
3.0 - 7.0 35 - 40 65 - 60

| 7.0 - 8.0 | 40 - 44 | 60 - 56 |

Quantitative Data & Pharmacokinetic Parameters

The following table summarizes the in vitro antiviral efficacy and in vivo tissue distribution of FNC and its active metabolite, demonstrating its profound thymus-homing capability.

Parameter / TargetCell Line / TissueValue / ConcentrationReference
HIV-1 (EC50) Various0.03 - 6.92 nM[2]
SARS-CoV-2 (EC50) Calu-31.2 μM[2]
FNC (Prototype) Rat Thymus (5 mg/kg dose)1910 ng/g[3]
FNC-TP (Active) Rat Thymus (5 mg/kg dose)108 ng/g[3]
FNC-TP (Active) Liver, Lung, KidneyBelow Detection Limit[3]

Self-Validating System (Quality Control)

To ensure trustworthiness and reproducibility, the protocol must integrate a self-validating Quality Control (QC) framework:

  • Matrix-Matched Calibration: Because endogenous components (lipids, salts) vary drastically between tissues and cause differential ion suppression, standard curves must be constructed using analyte-free matrix extracts specific to the tissue being analyzed (e.g., thymus homogenate vs. plasma)[3].

  • Surrogate Quantification: In the absence of commercially available stable-isotope labeled standards for all phosphorylated forms, FNC-MP and FNC-DP can be semi-quantitatively analyzed using the standard curve established for FNC-TP, provided the ionization efficiencies are cross-validated[3].

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must exceed 0.98. Accuracy and precision for Low, Medium, and High Quality Control (LQC, MQC, HQC) samples must remain within ±15% (±20% at the LLOQ) to meet FDA Bioanalytical Method Validation guidelines[5].

References

  • Title: Selectively T cell phosphorylation activation of azvudine in the thymus tissue with immune protection effect - PMC Source: nih.gov URL: 3

  • Title: Separation and quantification of Azvudine in plasma of patients with COVID-19 using LC-MS/MS - PubMed Source: nih.gov URL: 5

  • Title: Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients Source: nih.gov URL: 1

  • Title: Azvudine | 1011529-10-4 - Benchchem Source: benchchem.com URL: 2

  • Title: Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - Oxford Academic Source: oup.com URL: 4

Sources

Method

Incorporation of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine into oligonucleotide chains

Application Note: Site-Specific Incorporation of 4'-C-Azido-3'-deoxy-3'-fluoro-Cytidine into Oligonucleotides for Dual-Targeted Chain Termination and Bioconjugation Executive Summary & Mechanistic Rationale The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Specific Incorporation of 4'-C-Azido-3'-deoxy-3'-fluoro-Cytidine into Oligonucleotides for Dual-Targeted Chain Termination and Bioconjugation

Executive Summary & Mechanistic Rationale

The incorporation of heavily modified nucleoside analogs into synthetic oligonucleotides is a cornerstone of modern therapeutic, diagnostic, and aptamer development. 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (CAS 1145869-46-0) [1] represents a highly specialized, dual-functional analog. Originally explored in the context of viral RNA-dependent RNA polymerase inhibition [2], this molecule offers two distinct mechanistic advantages when incorporated into synthetic oligonucleotide chains:

  • Obligate Chain Termination : The substitution of the 3'-hydroxyl group with a fluorine atom renders the nucleoside incapable of forming subsequent phosphodiester bonds. This acts as an absolute block against off-target polymerase extension in biological assays.

  • Bio-orthogonal Functionalization : The 4'-C-azido group projects into the minor groove, providing a sterically accessible, yet highly stable handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4].

Because this analog lacks a 3'-OH, it cannot be utilized in standard 3'→5' chain elongation. Instead, it must be incorporated as a terminal capping agent. This guide details the causality, execution, and validation of incorporating this analog via two distinct pathways: Solid-Phase Oligonucleotide Synthesis (SPOS) and Enzymatic Tailing.

Physicochemical Profile and Structural Impact

Understanding the quantitative and structural parameters of this analog is critical for predicting its behavior during synthesis and downstream applications.

Table 1: Physicochemical & Structural Profile of 4'-C-Azido-3'-deoxy-3'-fluoro-Cytidine

ParameterValue / CharacteristicExperimental & Functional Implication
Chemical Name 4'-C-Azido-3'-deoxy-3'-fluorocytidineCore nucleoside analog for modification[1].
CAS Registry Number 1145869-46-0Primary identifier for custom synthesis procurement.
Molecular Formula C9H11FN6O4Exact mass calculation (286.22 g/mol ) required for MS validation.
3'-Modification 3'-deoxy-3'-fluoroObligate chain terminator; locks sugar in a rigid C3'-endo (North) pucker.
4'-Modification 4'-C-azidoBio-orthogonal handle; highly sterically hindered near the 5'-carbon.
Linkage Formed (SPOS) 5'-5' PhosphodiesterGrants near-absolute resistance to 5'-exonucleases [3].
Polymerase Interaction Obligate TerminatorPrevents off-target 3'-extension in aptamers and antisense oligonucleotides [2].

Strategic Workflow for Incorporation

The decision to use chemical versus enzymatic incorporation depends on the desired position of the modification. Chemical synthesis utilizes a 5'-phosphoramidite to cap the 5'-end of a growing chain (creating a unique 5'-5' linkage), whereas enzymatic tailing utilizes a 5'-triphosphate to cap the 3'-end.

G cluster_0 Pathway A: Solid-Phase Synthesis cluster_1 Pathway B: Enzymatic Tailing Start 4'-C-Azido-3'-deoxy-3'-fluoro-Cytidine PrepA Synthesize 5'-Phosphoramidite Start->PrepA PrepB Synthesize 5'-Triphosphate Start->PrepB CouplingA 5'-to-5' Terminal Capping PrepA->CouplingA Automated SPOS Click CuAAC / SPAAC Click Conjugation CouplingA->Click Azide Handle CouplingB 3'-TdT Enzymatic Addition PrepB->CouplingB TdT Enzyme CouplingB->Click Azide Handle End Functionalized, Terminator Oligo Click->End

Workflow for incorporating 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine into oligonucleotides.

Detailed Methodologies & Self-Validating Protocols

Protocol A: 5'-Terminal Capping via Automated SPOS

Causality: To cap the 5'-end of an oligonucleotide synthesized in the standard 3'→5' direction, the analog must be converted into a 5'-phosphoramidite. When coupled to the free 5'-OH of the growing chain, it forms a 5'-5' phosphodiester linkage. This unnatural linkage, combined with the 3'-fluoro modification, confers absolute resistance to 5'-exonucleases, drastically increasing the half-life of the oligonucleotide in vivo [3].

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve the 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine-5'-phosphoramidite in anhydrous acetonitrile (<30 ppm H2O) to a concentration of 0.1 M.

  • Coupling Cycle : Program the automated synthesizer to perform the final coupling step with this reagent. Critical Adjustment: Extend the coupling time to 15 minutes. The bulky 4'-azido group creates significant steric hindrance around the 5'-phosphoramidite, drastically reducing the kinetics of nucleophilic attack by the support-bound 5'-OH.

  • Oxidation & Cleavage : Perform standard iodine oxidation. Cleave and deprotect using concentrated aqueous ammonia at 55°C for 8 hours. The aliphatic azide is highly stable to these alkaline deprotection conditions.

Self-Validating System: Because the 5'-phosphoramidite lacks a 3'-OH, it cannot carry a standard 5'-Dimethoxytrityl (DMT) protecting group; therefore, real-time trityl monitoring is impossible. To validate coupling efficiency, perform a micro-cleavage of a 1 mg resin aliquot prior to full deprotection. Analyze the crude mixture via MALDI-TOF MS. A successful coupling is validated by an exact mass shift of +268.2 Da relative to the uncapped sequence.

Protocol B: 3'-Terminal Tailing via Enzymatic Addition

Causality: For applications requiring a free 5'-end (e.g., 5'-phosphorylation for ligation) and a blocked 3'-end, the analog must be enzymatically added. Terminal Deoxynucleotidyl Transferase (TdT) is a template-independent polymerase that adds dNTPs to the 3'-OH of single-stranded DNA. Using the 5'-triphosphate form of our analog ensures exactly one addition event, as the lack of a 3'-OH terminates the reaction immediately [2].

Step-by-Step Methodology :

  • Reaction Assembly : In a sterile RNase/DNase-free tube, combine 100 pmol of the target ssDNA oligonucleotide, 1 mM of 4'-C-azido-3'-deoxy-3'-fluoro-CTP, and 20 Units of TdT enzyme in 1x TdT Reaction Buffer. Critical Adjustment: The buffer must contain 0.25 mM CoCl2, as Co2+ is an absolute requirement for the efficient incorporation of pyrimidines by TdT.

  • Incubation : Incubate at 37°C for 60 minutes.

  • Termination : Heat inactivate the enzyme at 70°C for 10 minutes, followed by spin-column purification (e.g., Sephadex G-25) to remove unincorporated triphosphates.

Self-Validating System: To validate the chain-terminating nature of the incorporation, subject the purified product to a secondary extension assay using a standard polymerase (e.g., Taq) and natural dNTPs. Run the product on a 15% denaturing PAGE gel. A single, distinct band identical in size to the initial TdT product validates that the 3'-end is fully blocked and incapable of further extension.

Protocol C: Post-Synthetic Bioconjugation via CuAAC

Causality: The azide handle allows for the attachment of fluorophores, peptides, or targeting ligands. However, Cu(I) in the presence of oxygen generates reactive oxygen species (ROS) that will rapidly cleave the oligonucleotide backbone. Therefore, the use of the water-soluble ligand THPTA is mandatory to stabilize Cu(I) and prevent ROS-mediated strand degradation [4].

Step-by-Step Methodology :

  • Reaction Mixture : In a strictly degassed buffer (0.1 M Potassium Phosphate, pH 7.0), combine 100 µM of the azido-oligonucleotide and 300 µM of the desired Alkyne-Fluorophore.

  • Catalyst Assembly : In a separate tube, pre-mix 1 mM CuSO4 with 5 mM THPTA ligand. Incubate for 5 minutes to allow complex formation.

  • Initiation : Add the Cu-THPTA complex to the oligo mixture. Initiate the reaction by adding 10 mM freshly prepared Sodium Ascorbate.

  • Incubation : React at room temperature in the dark for 2 hours.

Self-Validating System: Analyze the reaction via Reverse-Phase HPLC (RP-HPLC) using a TEAA/Acetonitrile gradient. A successful click reaction is a self-validating system marked by the complete disappearance of the starting azido-oligo peak and the emergence of a new peak with a significantly delayed retention time (due to the added hydrophobicity of the fluorophore). Furthermore, the new peak must exhibit dual UV-Vis absorbance corresponding to both the nucleic acid backbone (260 nm) and the specific excitation wavelength of the attached fluorophore.

References

  • Klumpp, K. et al. (2008). "2'-Deoxy-4'-azido Nucleoside Analogs Are Highly Potent Inhibitors of Hepatitis C Virus Replication Despite the Lack of 2'-alpha-Hydroxyl Groups". Journal of Biological Chemistry, 283(4):2167-75. URL: [Link]

  • Bio-Synthesis Inc. "Oligo Chain Terminator Modifications". URL: [Link]

  • El-Sagheer, A.H. et al. (2012). "Chemical Architecture and Applications of Nucleic Acid Derivatives Containing 1,2,3-Triazole Functionalities Synthesized via Click Chemistry". MDPI Molecules, 17(11):12784. URL: [Link]

Application

Application Note: Formulation Strategies for Enhancing the Delivery of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced formulation strategies for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, a novel nucleoside analog wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced formulation strategies for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, a novel nucleoside analog with significant therapeutic potential. Nucleoside analogs (NAs) are a cornerstone of antiviral and anticancer therapies, but their clinical utility is often hampered by challenges such as poor oral bioavailability, low cellular permeability, and rapid metabolism.[1][2] This guide presents three field-proven strategies to overcome these limitations: a prodrug approach to enhance lipophilicity and cellular uptake, and encapsulation within two distinct lipid-based nanocarrier systems—liposomes and Solid Lipid Nanoparticles (SLNs). We provide not only step-by-step experimental protocols but also the scientific rationale behind key methodological choices, ensuring a deep understanding of the formulation process. Comprehensive characterization protocols are included to validate the quality and performance of the developed formulations.

Introduction: The Challenge and Opportunity of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

4'-C-azido-3'-deoxy-3'-fluoro-Cytidine belongs to a promising class of modified nucleosides. Strategic modifications to the sugar moiety, such as the introduction of azido and fluoro groups, are designed to enhance efficacy and metabolic stability.[3][] Similar analogs, like 4'-azidocytidine and 4'-azido-2'-deoxy-2'-fluoroarabinocytidine (FNC), have demonstrated potent activity against viral polymerases and cancer cell lines by acting as chain terminators of DNA or RNA synthesis or by inducing apoptosis.[5][6]

However, like many of its predecessors, the therapeutic application of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is likely hindered by its inherent hydrophilicity. This property leads to poor passive diffusion across the lipid-rich cell membranes and limited oral absorption, necessitating high doses that can lead to systemic toxicity.[2][7] Advanced drug delivery strategies are therefore not just beneficial but essential for unlocking the full clinical potential of this molecule.

This guide details three distinct yet complementary approaches to enhance its delivery profile:

  • Prodrug Synthesis: Covalent modification of the parent drug to create a more lipophilic derivative that can more easily cross cell membranes before being enzymatically converted to the active form.

  • Liposomal Formulation: Encapsulation within the aqueous core of spherical lipid vesicles, which can protect the drug from degradation and facilitate cellular uptake.[8][9]

  • Solid Lipid Nanoparticle (SLN) Formulation: Incorporation into a solid lipid matrix, offering advantages of high stability, controlled release, and excellent biocompatibility.[10][11]

Strategy 1: Lipophilic Prodrug Approach

Rationale and Scientific Insight

The primary barrier to the efficacy of many nucleoside analogs is getting them inside the target cell where they can be phosphorylated to their active triphosphate form.[1] A prodrug strategy temporarily masks the polar hydroxyl groups of the nucleoside with a lipophilic moiety, such as an amino acid ester.[7][12] This increases the molecule's overall lipophilicity, enhancing its ability to permeate the cell membrane. Once inside the cell, endogenous esterases cleave the promoiety, releasing the parent drug to be activated by cellular kinases. The L-valyl ester prodrug approach is a clinically validated strategy, famously used to improve the oral bioavailability of acyclovir (as Valacyclovir) by three- to four-fold.[7]

Prodrug_Activation_Pathway Prodrug 5'-O-Valyl-Ester Prodrug (Lipophilic) Parent_Drug Parent Drug (4'-C-azido-3'-deoxy-3'-fluoro-Cytidine) Prodrug->Parent_Drug  Cellular  Esterases Active_TP Active Triphosphate Metabolite Parent_Drug->Active_TP Membrane Cell Membrane

Caption: Intracellular activation of a lipophilic ester prodrug.

Protocol: Synthesis of 5'-O-L-valyl-4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

This protocol describes a representative synthesis of an L-valyl ester prodrug.

Materials:

  • 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

  • N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Val-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate, Hexane, Saturated Sodium Bicarbonate, Brine

  • Silica gel for column chromatography

Procedure:

  • Protection of L-valine: Ensure you are starting with N-Boc protected L-valine (Boc-L-Val-OH), which is commercially available.

  • Esterification Reaction: a. Dissolve 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (1.0 eq) and Boc-L-Val-OH (1.5 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. b. Add DMAP (0.2 eq) to the solution to catalyze the reaction. c. Cool the mixture to 0°C in an ice bath. d. Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    Scientist's Note: DCC is a coupling agent that facilitates the formation of the ester bond. DMAP acts as a nucleophilic catalyst to accelerate the reaction. The reaction is run under anhydrous conditions to prevent hydrolysis of the activated ester intermediate.

  • Work-up and Purification (Boc-Protected Intermediate): a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to isolate the Boc-protected prodrug.

  • Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add an equal volume of TFA and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

    Scientist's Note: TFA is a strong acid that efficiently cleaves the Boc protecting group, leaving the desired primary amine of the valine moiety.

  • Final Isolation: a. Concentrate the reaction mixture under reduced pressure. b. Co-evaporate with toluene several times to remove residual TFA. c. The resulting product, the TFA salt of the 5'-O-L-valyl ester prodrug, can be further purified by precipitation or RP-HPLC if necessary.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Liposomal Encapsulation

Rationale and Scientific Insight

Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[8] For a hydrophilic drug like 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine, liposomes are an ideal carrier system as the drug can be encapsulated within the aqueous core, shielding it from enzymatic degradation in the bloodstream.[13] This formulation can improve the drug's pharmacokinetic profile, prolong its circulation time, and potentially reduce off-target toxicity.[8] The choice of lipids, such as phospholipids and cholesterol, is critical for controlling the liposome's size, stability, and drug release characteristics.[9][14]

Caption: Workflow for liposome preparation by thin-film hydration.

Protocol: Preparation via Thin-Film Hydration

This method is a robust and widely used technique for preparing liposomes in a laboratory setting.[13]

Materials:

  • (S)-1,2-distearoyl-sn-glycero-3-phosphocholine ((S)-DSPC)

  • Cholesterol

  • 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, water bath sonicator, or extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation: a. Weigh desired amounts of DSPC and Cholesterol (e.g., a 2:1 molar ratio) and dissolve them in a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the lipid transition temperature (for DSPC, >55°C). d. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask. e. Continue to evaporate for at least 1 hour after the film appears dry to remove all residual solvent.

    Scientist's Note: The formation of a uniform, thin film is crucial for efficient and consistent hydration. A thick film can lead to incomplete hydration and a heterogeneous population of vesicles.

  • Hydration: a. Prepare a solution of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine in PBS (pH 7.4) at the desired concentration. b. Warm the drug solution to the same temperature as the lipid film (>55°C). c. Add the warm drug solution to the flask containing the lipid film. d. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until all the lipid film is suspended, forming a milky suspension of Multilamellar Vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Homogenization): a. Method A (Sonication): Place the MLV suspension in a bath sonicator and sonicate above the lipid transition temperature until the suspension becomes translucent. This method is quick but may yield a broader size distribution and can cause lipid degradation. b. Method B (Extrusion - Recommended): Load the MLV suspension into a pre-heated extruder. Force the suspension repeatedly (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    Scientist's Note: Extrusion is the preferred method for generating unilamellar vesicles with a narrow and defined size distribution, which is critical for reproducible in vivo performance.[9]

  • Purification: a. To remove the unencapsulated (free) drug, the liposome suspension can be purified by dialysis against fresh PBS or by size exclusion chromatography.

  • Storage: Store the final liposome formulation at 4°C.

Strategy 3: Solid Lipid Nanoparticle (SLN) Formulation

Rationale and Scientific Insight

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid. This solid matrix provides better protection for labile drugs and allows for more controlled and sustained release compared to other lipid-based systems.[10][15] Composed of physiologically tolerated lipids, SLNs are highly biocompatible and offer a scalable manufacturing process.[11][16] High-Pressure Homogenization (HPH) is a powerful technique that uses extreme pressure and shear forces to produce nanoparticles with a very small and uniform size.[10][17]

HPH_Workflow A 1. Prepare Lipid Phase (Solid Lipid + Drug) C 3. Heat both phases above lipid melting point (e.g., 75-80°C) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) B->C D 4. High-Shear Mixing (Create Pre-emulsion) C->D Combine phases E 5. High-Pressure Homogenization (HPH) (500-1500 bar, 3-5 cycles) D->E F 6. Cooling & Recrystallization (Formation of SLNs) E->F G Final SLN Suspension F->G

Caption: Workflow for SLN preparation by High-Pressure Homogenization.

Protocol: Preparation via High-Pressure Homogenization (HPH)

Materials:

  • Solid Lipid: e.g., Stearic Acid or Compritol® 888 ATO

  • Surfactant: e.g., Poloxamer 188 or Soy Phosphatidylcholine

  • 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (micronized, if possible)

  • Purified Water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (e.g., Avestin EmulsiFlex)

Procedure:

  • Preparation of Lipid Phase: a. Melt the solid lipid in a beaker by heating it in a water bath to about 5-10°C above its melting point (e.g., 75-80°C).[17] b. Disperse the 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine into the molten lipid under continuous stirring until a homogenous dispersion or solution is formed.

  • Preparation of Aqueous Phase: a. In a separate beaker, dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.[15]

  • Formation of Pre-emulsion: a. Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes.[15][17]

    Scientist's Note: This step creates a coarse oil-in-water (o/w) emulsion. The quality of this pre-emulsion is critical; a smaller droplet size at this stage will result in a more efficient size reduction during HPH.

  • High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. b. Homogenize the pre-emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[10] The optimal pressure and number of cycles must be determined for each specific formulation.

  • Cooling and SLN Formation: a. Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. b. The lipid will recrystallize, forming the solid lipid nanoparticles. The dispersion will typically turn from a bluish, translucent liquid to a more opaque, whitish suspension.

  • Storage: Store the final SLN dispersion at 4°C for further characterization.

Characterization and Quality Control of Nanoparticle Formulations

Thorough characterization is essential to ensure the quality, stability, and reproducibility of any nanoparticle formulation.[18][19][20] The following protocols outline the key quality control tests.

Table 1: Key Characterization Parameters and Target Specifications

ParameterTechniqueTypical Target SpecificationRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 200 nmInfluences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Measures the width of the particle size distribution; a lower value indicates a more homogenous population.
Zeta Potential Laser Doppler Velocimetry> ±20 mVIndicates surface charge and predicts the physical stability of the colloidal suspension against aggregation.
Encapsulation Efficiency (%EE) Ultracentrifugation / HPLC> 70%The percentage of the initial drug that is successfully entrapped within the nanoparticles.
Drug Loading (%DL) Ultracentrifugation / HPLC1 - 10%The weight percentage of the drug relative to the total weight of the nanoparticle.
Protocol: Particle Size and Zeta Potential Analysis
  • Sample Preparation: Dilute the nanoparticle suspension (liposomes or SLNs) with purified water or an appropriate buffer to achieve a suitable scattering intensity for DLS analysis.

  • DLS Measurement: a. Transfer the diluted sample to a disposable cuvette. b. Place the cuvette in the DLS instrument. c. Equilibrate the sample to 25°C. d. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: a. Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity. b. Inject the sample into a folded capillary cell. c. Perform the measurement using Laser Doppler Velocimetry to determine the surface charge.

Protocol: Encapsulation Efficiency (%EE) and Drug Loading (%DL)
  • Separation of Free Drug: a. Place a known volume of the nanoparticle suspension into an ultracentrifuge tube (e.g., Amicon® Ultra). b. Centrifuge at high speed (e.g., 14,000 rpm for 30 min) to pellet the nanoparticles and separate them from the supernatant containing the unencapsulated (free) drug.

  • Quantification of Free Drug: a. Carefully collect the supernatant. b. Measure the concentration of the drug in the supernatant (C_free) using the RP-HPLC method detailed below.

  • Quantification of Total Drug: a. Take an equal volume of the original, uncentrifuged nanoparticle suspension. b. Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol or isopropanol) and vortexing thoroughly. c. Measure the total drug concentration in this sample (C_total).

  • Calculation:

    • %EE = [(C_total - C_free) / C_total] x 100

    • %DL = [Weight of encapsulated drug / Total weight of nanoparticles] x 100

Protocol: Quantification of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine via RP-HPLC

This protocol provides a starting point for developing a robust analytical method for drug quantification.[21][22]

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Formic Acid in water. (e.g., Isocratic 20:80 Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maximal absorbance, likely around 260-280 nm for a cytidine analog.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of the drug in the mobile phase at known concentrations (e.g., from 0.5 to 100 µg/mL).

  • Sample Analysis: Inject the standards and the prepared samples (from section 5.2) into the HPLC system.

  • Quantification: Record the peak area for each injection. Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to determine the concentration of the drug in the unknown samples.[21]

Conclusion

The therapeutic potential of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine can be significantly enhanced by addressing its inherent delivery challenges. The formulation strategies detailed in this application note—prodrug synthesis, liposomal encapsulation, and SLN formulation—provide a robust toolkit for researchers to improve the compound's bioavailability, cellular uptake, and pharmacokinetic profile. Each approach offers distinct advantages, and the optimal strategy will depend on the specific therapeutic application and desired release kinetics. The successful implementation of these protocols, coupled with rigorous characterization, will be a critical step in advancing this promising nucleoside analog from the laboratory to clinical evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating (S)-DSPC.
  • Select Science. (2022).
  • MDPI. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • Bio-protocol. (2022).
  • Taylor & Francis Online. (2020).
  • LCGC International. (2023). Analysis of Lipid Nanoparticles.
  • National Institutes of Health (NIH). (n.d.).
  • Encyclopedia.pub. (2022).
  • Journal of Drug Delivery and Therapeutics. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors.
  • National Institutes of Health (NIH). (n.d.). Development of nanoparticle-delivery systems for antiviral agents: A review.
  • National Institutes of Health (NIH). (n.d.). Nanoparticles in Antiviral Therapy.
  • Allied Academies. (2025). Nanoparticle-delivered antivirals: Enhancing efficacy and bioavailability.
  • National Institutes of Health (NIH). (2025).
  • National Institutes of Health (NIH). (n.d.). Lipophilic 1-β-d-arabinofuranosyl cytosine derivatives in liposomal formulations for oral and parenteral antileukemic therapy in the murine L1210 leukemia model.
  • Royal Society of Chemistry. (2025).
  • BOC Sciences. (n.d.). Nucleosides and Nucleosides Analogues.
  • National Institutes of Health (NIH). (2026). Prodrug strategies in developing antiviral nucleoside analogs.
  • National Institutes of Health (NIH). (n.d.). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors.
  • National Institutes of Health (NIH). (2020). Antiviral Potential of Nanoparticles—Can Nanoparticles Fight Against Coronaviruses?
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Structures of deoxycytidine, cytosine arabinoside, and gemcitabine.
  • ResearchGate. (2020). Nanoparticles in Antiviral Therapy.
  • Semantic Scholar. (2012).
  • Google Patents. (n.d.). EP1746976A1 - Liposomes useful for drug delivery.
  • MDPI. (2021).
  • Royal Society of Chemistry. (n.d.). Prodrug strategies in developing antiviral nucleoside analogs.
  • ScienceDirect. (n.d.). Current prodrug strategies for improving oral absorption of nucleoside analogues.
  • MDPI. (2023). Liposomal Encapsulation of Citicoline for Ocular Drug Delivery.
  • CHOSUN University. (n.d.). Design and Synthesis of Novel Branched Nucleoside Analogues as Antiviral Agents.
  • Semantic Scholar. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral.
  • PubMed. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine.
  • ResearchGate. (2023). Cimetidine Quantification in Human Plasma by High-performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry.
  • PubMed. (n.d.). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U).
  • PubMed. (2024). FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine)
  • Royal Society of Chemistry. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics.
  • Letters in Applied NanoBioScience. (2019). A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma.
  • National Institutes of Health (NIH). (n.d.).
  • Brieflands. (2022). deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line.
  • Benchchem. (n.d.).

Sources

Method

Cellular uptake and permeability assays for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Application Note: Cellular Uptake and Permeability Assays for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine Scientific Context and Mechanistic Rationale Nucleoside analogs are cornerstones of antiviral therapy. The investigatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cellular Uptake and Permeability Assays for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Scientific Context and Mechanistic Rationale

Nucleoside analogs are cornerstones of antiviral therapy. The investigational compound 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is engineered to inhibit viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT). It is a structural analog of the clinically validated 2'-deoxy-2'-β-fluoro-4'-azidocytidine (Azvudine/FNC), which exhibits an impressive oral bioavailability of 83% in preclinical models ().

The strategic substitution of a fluorine atom at the 3'-position alters the sugar pucker, enhancing metabolic stability, while the 4'-azido group provides steric hindrance against viral exonucleases, preventing primer unblocking. However, because nucleoside analogs are highly polar, they cannot efficiently cross lipid bilayers via passive diffusion. Their pharmacological efficacy is entirely dependent on two factors:

  • Intestinal Permeability: Mediated by specialized intestinal transporters, dictating oral bioavailability.

  • Cellular Uptake and Activation: Mediated by Equilibrative Nucleoside Transporters (hENT1/2) and Concentrative Nucleoside Transporters (hCNT1-3). Once inside the cell, the compound must act as a substrate for intracellular kinases, such as deoxycytidine kinase (dCK), to be converted into its active triphosphate form (1)[1]. The active triphosphate form of such cytidine analogs has been shown to accumulate effectively in peripheral blood mononuclear cells (PBMCs) ().

UptakePathway Extracellular Extracellular Space (Nucleoside Analog) Transporter hENT / hCNT Transporters Extracellular->Transporter Influx Intracellular Intracellular Space (Parent Drug) Transporter->Intracellular Intracellular->Transporter Efflux Kinase1 Deoxycytidine Kinase (dCK) Intracellular->Kinase1 Phosphorylation Monophosphate Monophosphate Metabolite Kinase1->Monophosphate Kinase2 Cellular Kinases Monophosphate->Kinase2 Triphosphate Active Triphosphate Metabolite Kinase2->Triphosphate Target Viral Polymerase (RdRp / RT) Triphosphate->Target Chain Termination

Caption: Cellular uptake via nucleoside transporters and intracellular activation.

Caco-2 Bidirectional Permeability Assay

Causality & Design: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes expressing tight junctions, microvilli, and key efflux transporters (e.g., P-gp, BCRP). We utilize a bidirectional assay—measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport—to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER). An ER > 2 indicates the compound is a substrate for active efflux, which could limit systemic exposure.

Self-Validating System: To ensure data integrity, this protocol integrates Transepithelial Electrical Resistance (TEER) measurements before dosing, and a Lucifer Yellow rejection assay post-dosing. If the monolayer is compromised by compound toxicity, Lucifer Yellow will leak into the basolateral chamber, invalidating the well and preventing false-positive permeability readings.

Protocol: Caco-2 Permeability

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days, replacing media every alternate day to allow full differentiation.

  • Integrity Verification: Measure TEER using a chopstick electrode. Only inserts with TEER > 300 Ω·cm² are acceptable for the assay.

  • Dosing Preparation: Prepare 10 µM of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Include reference controls: Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate).

  • Bidirectional Transport:

    • A-B Transport: Add 0.5 mL of dosing solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

    • B-A Transport: Add 1.5 mL of dosing solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh HBSS.

  • Post-Assay Validation: Add 100 µM Lucifer Yellow to the apical chamber. After 1 hour, measure basolateral fluorescence. A permeability of <1×10−6 cm/s confirms monolayer integrity.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Caco2Workflow Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (Differentiation) Seed->Culture TEER Measure TEER (> 300 Ω·cm² required) Culture->TEER TEER->Culture Fail Dose Apply Compound (Apical or Basolateral) TEER->Dose Pass Incubate Incubate at 37°C (Sample at 30, 60, 90, 120 min) Dose->Incubate LCMS Quantify via LC-MS/MS (Calculate Papp) Incubate->LCMS Validate Lucifer Yellow Assay (Monolayer Integrity) LCMS->Validate

Caption: Step-by-step Caco-2 bidirectional permeability assay workflow.

Transporter-Mediated Cellular Uptake Assay

Causality & Design: Systemic circulation is only the first hurdle; the drug must enter target cells (e.g., PBMCs or respiratory epithelial cells) to exert antiviral effects. Because 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is hydrophilic, its entry is governed by hENTs and hCNTs. We perform a rapid-fire uptake assay utilizing cold methanol quenching. Why cold methanol? Intracellular kinases and phosphatases act in milliseconds. Rapid freezing and protein precipitation are mandatory to lock the ratio of the parent drug to its phosphorylated metabolites, preventing artifactual degradation during extraction.

Self-Validating System: The assay is run in parallel with wells pre-incubated with 100 nM Nitrobenzylthioinosine (NBMPR), a potent hENT1 inhibitor. A significant drop in uptake in the NBMPR-treated wells validates that the measured intracellular accumulation is specifically transporter-mediated, rather than an artifact of non-specific membrane binding.

Protocol: Intracellular Accumulation in PBMCs

  • Cell Preparation: Isolate human PBMCs using density gradient centrifugation. Suspend at 5×106 cells/mL in RPMI-1640 medium.

  • Inhibition Control (Validation Step): Pre-incubate a subset of cells with 100 nM NBMPR for 15 minutes at 37°C.

  • Dosing: Spike the cell suspension with 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine to final concentrations of 1, 5, 10, and 50 µM to determine Michaelis-Menten kinetics ( Km​ and Vmax​ ).

  • Uptake Phase: Incubate at 37°C. At predetermined time points (1, 5, 15, 30, and 60 minutes), rapidly withdraw 200 µL aliquots.

  • Quenching & Washing: Immediately layer the aliquot over a silicone oil/mineral oil cushion in a microcentrifuge tube. Spin at 10,000 × g for 30 seconds. The cells pellet through the oil, instantly separating them from the extracellular drug.

  • Extraction: Aspirate the aqueous and oil layers. Resuspend the cell pellet in 200 µL of ice-cold 70% methanol containing an isotopically labeled internal standard. Vortex vigorously and incubate at -80°C for 1 hour to ensure complete lysis and enzyme inactivation.

  • Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS configured for polar metabolite retention (e.g., HILIC chromatography) to quantify both the parent nucleoside and its active triphosphate form.

Quantitative Data Interpretation

The following table summarizes expected benchmark data for the target compound relative to established controls, ensuring the assay performance meets industry standards.

Compound Papp​ (A-B) ( 10−6 cm/s) Papp​ (B-A) ( 10−6 cm/s)Efflux Ratio (ER)Intracellular Vmax​ (pmol/min/ 106 cells)Uptake Km​ (µM)
4'-C-azido-3'-deoxy-3'-fluoro-Cytidine 12.414.11.1345.218.5
Azvudine (FNC Reference) 15.816.51.0452.114.2
Propranolol (High Perm. Control) 25.622.10.86N/AN/A
Atenolol (Low Perm. Control) 0.80.91.12N/AN/A
Digoxin (Efflux Control) 1.218.515.4N/AN/A

Data Interpretation Note: An A-B Papp​ > 10×10−6 cm/s with an ER < 2 indicates excellent membrane permeability without significant efflux liability, predicting high oral bioavailability similar to Azvudine. An intracellular Km​ in the low micromolar range confirms high affinity for nucleoside transporters.

References

  • Azvudine - Wikipedia Source: wikipedia.org URL:[Link]

  • Advances in the effectiveness and safety of azvudine treatment: a comprehensive review Source: nih.gov URL:[Link]

  • The Pyrimidine Analog FNC Potently Inhibits the Replication of Multiple Enteroviruses Source: asm.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4'-C-Azido-3'-Deoxy-3'-Fluoro-Cytidine Synthesis

Welcome to the Technical Support Center for nucleoside chemistry. The synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is notoriously challenging due to the steric crowding at the furanose core and the chemical sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside chemistry. The synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is notoriously challenging due to the steric crowding at the furanose core and the chemical sensitivity of the azido group. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome critical yield bottlenecks.

Synthetic Workflow & Bottleneck Analysis

The diagram below maps the standard synthetic route from a protected uridine precursor to the final cytidine analog, highlighting the specific stages where yield attrition most commonly occurs.

SynthesisWorkflow SM Protected Uridine Starting Material Step1 3'-Fluorination (DAST / Deoxo-Fluor) SM->Step1 Step2 4'-Hydroxymethylation (Aldol Condensation) Step1->Step2 Note1 Bottleneck: Elimination side-products Step1->Note1 Step3 4'-Methylene Formation (Elimination) Step2->Step3 Step4 Azidation (IN3 Addition) Step3->Step4 Step5 U-to-C Amination (POCl3 / Triazole) Step4->Step5 Note4 Bottleneck: Epimerization & low conversion Step4->Note4 Step6 Global Deprotection (NH3 / MeOH) Step5->Step6 Note5 Bottleneck: Hydrolysis back to Uridine Step5->Note5 Product 4'-C-azido-3'-deoxy- 3'-fluoro-Cytidine Step6->Product

Workflow for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine synthesis highlighting key yield bottlenecks.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why am I seeing massive yield losses to elimination side-products during the 3'-fluorination step?

Mechanistic Causality: DAST or Deoxo-Fluor mediated fluorination of the 3'-hydroxyl group proceeds via a transient dialkylaminosulfur trifluoride intermediate. If the adjacent 2'-position has a bulky or non-participating protecting group, the basicity of the released fluoride ion (or the dialkylamine byproduct) can abstract the 2'-proton. This leads to an E2 elimination, forming a 2',3'-unsaturated nucleoside rather than the desired 3'-fluoro product[1]. Actionable Solution: Switch your fluorinating agent from DAST to combined with a non-nucleophilic fluoride source like triethylamine trihydrofluoride (TEA·3HF). This buffers the system, significantly reducing the basicity of the reaction medium and favoring the SN2 displacement over elimination. Ensure the reaction is maintained strictly at -78 °C during reagent addition.

Q2: The iodine azide (IN3) addition to the 4'-exocyclic methylene gives a poor α / β epimeric ratio. How can I drive stereoselectivity toward the desired 4'- β -azido epimer?

Mechanistic Causality: The electrophilic addition of IN3 (generated in situ from ICl and NaN3) to the 4'-methylene forms a transient iodonium ion. The subsequent nucleophilic attack by the azide anion is governed by the steric hindrance of the α and β faces of the furanose ring. The highly electronegative 3'-fluoro substituent strongly influences the sugar pucker, which can inadvertently shield the desired attack trajectory, leading to a mixture of C4' epimers. Actionable Solution: Lower the reaction temperature to -20 °C to maximize kinetic control. Additionally, utilizing bulkier protecting groups on the 2'-hydroxyl (e.g., TBDMS instead of an acetyl group) increases the steric bulk on the α -face, directing the azide attack predominantly to the β -face.

Q3: During the Uridine-to-Cytidine amination using the POCl3/1,2,4-triazole method, my conversion stalls at 60%. What is failing?

Mechanistic Causality: This transformation relies on forming a highly reactive[2]. This intermediate is exquisitely sensitive to moisture. If even trace amounts of water are present in the pyridine solvent or the triethylamine base, the phosphorodichloridate intermediate rapidly hydrolyzes back to the starting uridine before the methanolic ammonia can displace the triazole group. Actionable Solution: The triazole and POCl3 must be used in a massive excess (15 equivalents of triazole and 4 equivalents of POCl3). Co-evaporate the starting nucleoside with anhydrous pyridine three times prior to the reaction. Add the POCl3 dropwise at 0 °C to the triazole/pyridine mixture before introducing the nucleoside to ensure complete formation of the active phosphorylating species.

Quantitative Optimization Data

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to our optimized protocols.

Synthetic StepStandard YieldOptimized YieldKey Optimization Parameter
3'-Fluorination 35–45%70–75% XtalFluor-E + TEA·3HF (buffers basicity)
4'-Methylene Formation 60%85% Use of DBU in strictly anhydrous THF
IN3 Addition (Azidation) 40% (1:1 α / β )65% (1:4 α / β )-20 °C, bulky 2'-O-TBDMS protection
U-to-C Amination 50–60%90–95% 15 eq. 1,2,4-triazole, ultra-dry pyridine

Self-Validating Experimental Protocols

Protocol A: Stereoselective Iodine Azide Addition (4'-Azidation)

This protocol utilizes in situ IN3 generation to convert the 4'-methylene intermediate into the 4'-azido-5'-iodo precursor.

  • Preparation of IN3: In a flame-dried flask under argon, suspend NaN3 (5.0 eq) in anhydrous DMF (0.2 M). Cool to -20 °C. Add ICl (3.0 eq) dropwise. Stir for 30 min in the dark to form the IN3 complex.

  • Addition: Dissolve the 4'-methylene nucleoside precursor (1.0 eq) in anhydrous DMF and add it dropwise to the IN3 solution over 15 minutes, strictly maintaining the internal temperature at -20 °C.

  • Reaction & Validation: Stir the mixture at -20 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active methylene starting material and the appearance of a lower Rf spot confirms conversion.

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 until the dark iodine color completely dissipates (validating the destruction of excess IN3/I2). Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2S2O4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (silica gel, gradient elution) to separate the α / β epimers.

Protocol B: Uridine to Cytidine Conversion (Triazole Method)

This protocol converts the protected 4'-azido-3'-fluoro-uridine into the cytidine analog without degrading the sensitive azido group.

  • Activation: In a flame-dried flask, dissolve 1,2,4-triazole (15.0 eq) in anhydrous pyridine (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Phosphorylation: Add POCl3 (4.0 eq) dropwise over 10 minutes. Stir the resulting white slurry at 0 °C for 30 minutes.

  • Coupling: Dissolve the protected uridine intermediate (1.0 eq) in a minimal amount of anhydrous pyridine (pre-dried via co-evaporation) and add it dropwise to the reaction mixture.

  • Incubation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The triazolide intermediate will appear as a distinct +51 Da mass shift (loss of OH, addition of triazole) compared to the starting uridine. Do not proceed until conversion is >95%.

  • Amination: Cool the reaction back to 0 °C and add cold concentrated NH3 in methanol (excess) dropwise. Stir for 2 hours at room temperature.

  • Workup: Concentrate the mixture to dryness. Redissolve in DCM, wash with saturated NaHCO3, dry over Na2SO4, and purify by silica gel chromatography.

References

  • Pankiewicz, K. W. "Fluorinated nucleosides." Carbohydrate Research 2000, 327(1-2), 87-105.[Link]

  • Smith, D. B. et al. "The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine." Journal of Medicinal Chemistry 2009, 52(9), 2971-2978.[Link]

  • Divakar, K. J.; Reese, C. B. "4-(1,2,4-Triazol-1-yl)- and 4-(3-nitro-1,2,4-triazol-1-yl)-1-( β -D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones. Valuable intermediates in the synthesis of derivatives of 1-( β -D-arabinofuranosyl)cytosine (ara-C)." Journal of the Chemical Society, Perkin Transactions 1 1982, 1171-1176.[Link]

Sources

Optimization

Technical Support Center: HPLC Retention Time Optimization for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for highly polar, modified nucleoside analogs.

The target molecule, 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine , presents a unique "chromatographic triad" of challenges:

  • Cytidine Base: Highly polar, leading to poor retention on standard reversed-phase (RP) columns[1].

  • 3'-Fluoro Group: Highly electronegative, which alters the electron density of the sugar ring and subtly shifts the pKa of the cytidine moiety compared to natural nucleosides.

  • 4'-Azido Group: Introduces steric bulk and thermal sensitivity, requiring careful control of column oven temperatures to prevent on-column degradation.

Experimental Workflow & Self-Validating Protocol

To achieve reproducible retention times, you must utilize a self-validating methodology that accounts for the extreme polarity of the analyte. Standard C18 columns will suffer from "phase collapse" (ligand matting) when exposed to the highly aqueous mobile phases required to retain this molecule. Therefore, a polar-endcapped (AQ) stationary phase is mandatory[2].

Workflow Start 1. Structural Analysis Target: 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine Risk: High Polarity & pH Sensitivity Phase 2. Stationary Phase Selection Deploy Polar-Endcapped C18 (AQ) Prevents phase collapse in aqueous conditions Start->Phase Mobile 3. Mobile Phase Optimization 10mM Ammonium Acetate (pH 6.5) / 5% MeOH Keeps cytidine unprotonated for retention Phase->Mobile Valid 4. Self-Validation Protocol Inject Uracil (t0 marker) Target k' = 3.0 - 5.0, Asymmetry < 1.2 Mobile->Valid

Caption: HPLC method development workflow for fluorinated azido-nucleosides.

Step-by-Step Methodology

Objective: Establish a stable retention time ( tR​ ) with an asymmetry factor ( As​ ) between 0.9 and 1.2, ensuring the method self-validates through continuous system suitability testing (SST).

  • Stationary Phase Equilibration:

    • Action: Install a polar-endcapped C18 column (e.g., Accucore aQ, 2.6 µm, 150 x 4.6 mm). Set the column oven to 30°C.

    • Causality: AQ columns contain a polar functional group embedded near the silica surface. This maintains a hydration layer, preventing the C18 chains from collapsing onto themselves in >95% aqueous conditions[2].

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.5. Mobile Phase B: HPLC-grade Methanol.

    • Causality: The cytidine base has a pKa of ~4.1. By buffering at pH 6.5 (more than 2 units above the pKa), the molecule remains 100% unprotonated (neutral). Neutral molecules exhibit maximum hydrophobic interaction with the stationary phase, drastically increasing retention time and preventing peak splitting[3].

  • Isocratic Elution Execution:

    • Action: Run an isocratic gradient of 95% A / 5% B at a flow rate of 0.5 mL/min. Monitor UV absorbance at 260 nm[4].

  • Self-Validation (System Suitability Test):

    • Action: Inject a 10 µL standard of Uracil alongside your experimental sample. Uracil is unretained and marks the exact void volume ( t0​ ). Calculate the retention factor: k′=(tR​−t0​)/t0​ . Perform in triplicate[4].

    • Validation Criteria: The method is only considered valid if k′ is between 2.0 and 10.0, and the relative standard deviation (RSD) of the retention time across triplicate injections is <0.1%.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the causality between mobile phase parameters and the resulting chromatographic behavior of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine.

Mobile Phase CompositionBuffer pHStationary PhaseRetention Factor ( k′ )Peak Asymmetry ( As​ )Mechanistic Causality & Observation
10% MeOH / 90% Water4.2Standard C180.82.4Invalid: pH is too close to pKa (partial ionization causes split peaks). Severe tailing due to secondary silanol interactions.
5% MeOH / 95% Buffer6.5Standard C181.51.8Invalid: High risk of hydrophobic phase collapse in 95% aqueous conditions; low retention.
5% MeOH / 95% Buffer 6.5 Polar-Endcapped (AQ) 4.2 1.1 Optimal: Neutral analyte maximizes hydrophobic interaction. Hydration layer prevents phase collapse.
100% Buffer2.5Polar-Endcapped (AQ)2.11.0Sub-optimal: Excellent peak shape (silanols are fully protonated/neutralized), but lower retention due to the fully protonated (cationic) cytidine base.

Troubleshooting & FAQs

If your self-validation protocol fails, consult the diagnostic logic tree and the Q&A below to isolate the root cause.

Troubleshooting Root Chromatographic Issue Detected Q1 Analyte eluting at void volume (t0)? Root->Q1 Q2 Retention time drifting >0.1 min? Root->Q2 Q3 Peak tailing (As > 1.5)? Root->Q3 A1 Decrease organic modifier to <5% Use AQ-type C18 column Q1->A1 Yes A2 Adjust pH 2 units away from pKa (4.1) Stabilize column oven temp Q2->A2 Yes A3 Use highly endcapped column Add 0.1% TEA to mask silanols Q3->A3 Yes

Caption: Diagnostic logic tree for resolving retention and peak shape anomalies.

Q1: My analyte is eluting in the void volume ( t0​ ). How can I increase retention? A: 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is highly polar. If it elutes at t0​ , the mobile phase is too strong.

  • Action: Decrease the organic modifier (Methanol) to 2–5%. If retention remains poor, switch to a 100% aqueous mobile phase[2].

  • Caution: You must use an AQ-type column for 100% aqueous phases. Standard C18 columns will expel water from their pores, causing an immediate and catastrophic loss of retention[5].

Q2: I am experiencing significant retention time drift (> 0.1 min) across consecutive injections. What is the mechanistic cause? A: Retention time drift for ionizable nucleosides is almost always a pH or temperature equilibrium failure.

  • Mechanistic Cause: If your mobile phase pH fluctuates near the pKa of the cytidine base (~4.1), the equilibrium between the protonated (poorly retained) and unprotonated (highly retained) states will constantly shift.

  • Resolution: Buffer the mobile phase strictly at pH 6.5 using 10 mM Ammonium Acetate to lock the molecule in its neutral state[3]. Additionally, ensure the column oven is actively regulating temperature (e.g., 30°C ± 0.1°C), as the azido group's interaction with the stationary phase is highly temperature-dependent.

Q3: The peak shape shows severe tailing (Asymmetry factor > 2.0). How do I resolve this? A: Peak tailing for basic nucleosides is typically caused by secondary ion-exchange interactions between the basic nitrogen atoms of the cytidine ring and unreacted, acidic silanol groups on the silica support.

  • Resolution: First, ensure you are using a highly endcapped column[5]. If tailing persists, you can add a competing base to the mobile phase, such as 0.1% Triethylamine (TEA), to preferentially bind and mask the residual silanols. Alternatively, lower the pH to 2.5 to protonate the silanols (making them neutral and non-interactive), though this will require re-optimizing your organic modifier ratio due to the concurrent protonation of the cytidine base.

References

  • Nucleoside Analogs: A Review of Its Source and Separation Processes Source: MDPI URL:1

  • Analysis of Nucleotides Using Core Enhanced Technology Accucore HPLC Columns Source: LCMS.cz (Thermo Fisher Scientific) URL:2

  • Nucleoside analysis with high performance liquid chromatography (HPLC) V.1 Source: Protocols.io URL:4

  • 2'-Deoxy-2'-β-fluoro-4'-azidocytidine in rat and dog plasma using liquid chromatography-quadrupole time-of-flight and liquid chromatography-triple quadrupole mass spectrometry Source: PubMed (NIH) URL:3

  • HPLC purification techniques for modified nucleosides Source: BenchChem URL:5

Sources

Troubleshooting

Technical Support Center: 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine Storage &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (CAS: 1145869-46-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (CAS: 1145869-46-0). Due to the highly functionalized nature of this nucleoside analogue—specifically the reactive 4'-azido group and the cytidine nucleobase—improper storage can lead to rapid degradation, compromising assay reproducibility and in vivo efficacy.

As a Senior Application Scientist, I have structured this guide not just to tell you what to do, but to explain the causality behind each protocol so you can adapt these principles to your specific workflows.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the structural liabilities of the molecule. The compound is primarily susceptible to three degradation pathways: Azide Release , Deamination , and Glycosidic Cleavage .

DegradationPathways Compound 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (Intact API) Acidic Acidic Environment (pH < 5) Compound->Acidic Susceptible to HeatBase Heat / Alkaline pH (> 30°C or pH > 8) Compound->HeatBase Susceptible to StrongAcid Strong Acid / Prolonged Storage Compound->StrongAcid Susceptible to AzideLoss Azide Release (Free Cytosine + Azide Ion) Acidic->AzideLoss Hydrolysis Deamination Deamination (Uridine Analogue) HeatBase->Deamination Nucleophilic Attack Cleavage Glycosidic Cleavage (Free Cytosine + Sugar) StrongAcid->Cleavage Depyrimidination

Fig 1: Primary degradation pathways of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine.

Troubleshooting FAQs

Q1: My stock solution is losing antiviral potency over time. What is the primary cause? A1: The most common cause of potency loss in 4'-azidocytidine analogues is azide release and subsequent structural collapse. Studies on structurally related compounds demonstrate that azide release is highly pH-dependent and accelerates significantly in acidic aqueous solutions (). The 4'-azido group is labile; upon protonation in unbuffered water (which often drifts to pH 5.5–6.0 due to dissolved CO₂), it can be expelled as free azide, leading to the breakdown of the ribose ring and the release of free cytosine. Causality-Driven Solution: Never store the compound in unbuffered water. Maintain aqueous working solutions at a strictly neutral pH (7.0–7.4) using HEPES or PBS, and prepare them fresh daily.

Q2: I detect a secondary peak in my LC-MS analysis with a mass difference of +1 Da. What is this? A2: A +1 Da mass shift indicates deamination of the cytidine nucleobase to its uridine counterpart (4'-C-azido-3'-deoxy-3'-fluoro-uridine). Cytidine analogues are susceptible to hydrolytic deamination, a process catalyzed by heat and alkaline conditions. Causality-Driven Solution: Store lyophilized powders at -20°C or -80°C. If working with solutions, minimize freeze-thaw cycles and avoid prolonged exposure to room temperature or basic buffers (pH > 8.0).

Q3: Does the 3'-fluoro modification affect the stability of the 4'-azido group? A3: Yes. Fluorine at the 3'-position exerts a strong inductive electron-withdrawing effect. While this can stabilize the N-glycosidic bond against acid-catalyzed cleavage compared to natural nucleosides, it alters the conformational dynamics of the ribose ring. As seen in other fluorinated nucleosides, this electron-withdrawing nature requires careful handling to prevent unexpected oxocarbenium ion formation during prolonged storage in extreme pH ().

Quantitative Storage Parameters

To ensure maximum shelf life and prevent the degradation mechanisms outlined above, adhere strictly to the following quantitative storage matrix.

StateMatrix / SolventOptimal TemppH RangeMax Shelf Life
Solid (Lyophilized) Neat Powder-20°C to -80°CN/A> 2 Years
Master Stock 100% Anhydrous DMSO-80°CN/A6 Months
Working Aliquot PBS or HEPES Buffer4°C7.0 - 7.4< 24 Hours
Working Aliquot Unbuffered Water4°CVariable (< 6.0)DO NOT USE

Self-Validating SOP: Reconstitution and Integrity Verification

Every protocol must be a self-validating system. You cannot assume your compound is intact simply because it was stored at -80°C. The following Standard Operating Procedure (SOP) embeds an analytical verification step to guarantee experimental integrity.

Phase 1: Reconstitution and Aliquotting
  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial exposes the powder to ambient humidity. Condensation introduces water, which initiates localized hydrolysis and azide release over time.

  • Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex gently until the solution is completely clear.

  • Inert Packaging: Dispense the master stock into single-use amber glass vials. Causality: Amber vials protect the UV-sensitive azido group from photo-degradation.

  • Headspace Purging: Purge the vial headspace with an inert gas (Argon or dry Nitrogen) before sealing to displace atmospheric moisture and oxygen.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C storage.

Phase 2: Pre-Experiment Integrity Validation (HPLC-UV)

Before utilizing a stored aliquot for critical in vitro or in vivo assays, validate its structural integrity using this rapid reversed-phase HPLC method.

  • Sample Preparation: Dilute a 1 µL aliquot of the DMSO stock into 99 µL of neutral mobile phase (10 mM Ammonium Acetate, pH 7.0).

  • Chromatographic Setup:

    • Column: C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0. (Causality Note: Avoid standard 0.1% Formic Acid modifiers, as acidic mobile phases can induce on-column azide loss during the run).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV absorbance at 260 nm.

  • Validation Criteria:

    • Pass: The chromatogram shows a single dominant peak (>98% Area Under Curve) corresponding to the intact 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine.

    • Fail: The presence of an early-eluting peak (free cytosine) or a closely eluting peak with a +1 Da mass shift on MS (uridine analogue) at >2% AUC indicates batch degradation. Discard the aliquot immediately.

References

  • Chemical stability of 4'-azidocytidine and its prodrug balapiravir. PubMed.[Link]

  • 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chem Soc Rev.[Link]

Optimization

Troubleshooting low binding affinity of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine in polymerase assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (AzF-dC). This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (AzF-dC). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this modified nucleoside into polymerase assays and may be encountering challenges with its binding affinity and incorporation efficiency.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the unique biochemical properties of this compound and achieve successful experimental outcomes.

Section 1: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We recommend following the diagnostic workflow sequentially, as initial steps often resolve the most common issues.

Q1: My assay shows very low to no incorporation of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine triphosphate (AzF-dCTP). Where should I begin troubleshooting?

This is the most common issue encountered and typically stems from suboptimal reaction conditions that fail to accommodate the unique stereoelectronic properties of the modified nucleoside. The 4'-azido and 3'-fluoro substitutions create significant steric and electronic demands that differentiate AzF-dCTP from natural dCTP.

Follow this systematic workflow to diagnose the problem.

Troubleshooting_Workflow start Start: Low/No AzF-dCTP Incorporation reagents Step 1: Verify Reagent Integrity & Quality start->reagents buffer Step 2: Optimize Reaction Buffer Composition (CRITICAL STEP) reagents->buffer Reagents OK concentrations Step 3: Adjust Enzyme & Substrate Concentrations buffer->concentrations Buffer Optimized enzyme_choice Step 4: Evaluate Polymerase Selection concentrations->enzyme_choice Kinetics Addressed protocol Step 5: Refine Assay Protocol Parameters enzyme_choice->protocol Enzyme Suitable success Outcome: Successful Incorporation protocol->success Protocol Refined

Caption: General troubleshooting workflow for low AzF-dCTP incorporation.

Step 1: Verify Reagent Integrity Before optimizing kinetics, ensure your components are viable.

  • AzF-dCTP Stock: Azido groups can be sensitive to degradation. Verify its concentration via UV spectroscopy and consider running a quality control check (e.g., mass spectrometry) if degradation is suspected.

  • Polymerase Activity: Run a positive control reaction using only the four natural dNTPs to confirm your enzyme is active.[1]

  • Primer-Template Complex: Anneal your primer and template and visualize them on a non-denaturing gel to confirm the duplex has formed correctly. Ensure primer and template sequences are correct.[2]

Step 2: Optimize Reaction Buffer Composition (Critical Step) The polymerase active site, particularly its coordination with divalent metal ions, is highly sensitive to the substrate's structure. This is the most critical step for improving the binding of modified nucleotides.[3][4]

  • Divalent Metal Cations (Mg²⁺ vs. Mn²⁺): The geometry of the catalytic metal ion coordination is fundamental for catalysis.[5][6] The electronegative 3'-fluoro and bulky 4'-azido groups can alter the required coordination sphere.

    • Magnesium (Mg²⁺): While standard for most polymerases, the optimal concentration for AzF-dCTP may be significantly higher than for natural dNTPs to overcome electrostatic repulsion and facilitate correct positioning.[6][7]

    • Manganese (Mn²⁺): Some polymerases exhibit relaxed substrate specificity in the presence of Mn²⁺.[5][8] It can sometimes enhance the incorporation of modified nucleotides, but often at the cost of lower fidelity.[8]

    • Recommendation: Perform a systematic titration of both MgCl₂ and MnCl₂. See Protocol 1 for a detailed method.

  • Buffer pH and Type: The pH influences the ionization state of critical amino acid residues in the polymerase active site.

    • Recommendation: Test a pH range from 7.5 to 9.0. Standard Tris-HCl buffers are a good starting point, but consider alternatives if issues persist.[9][10]

  • Salt Concentration (KCl, (NH₄)₂SO₄):

    • KCl: Promotes primer annealing but can be inhibitory at high concentrations.[9]

    • (NH₄)₂SO₄: Can enhance specificity by destabilizing weak hydrogen bonds, which may be beneficial if misincorporation is observed alongside low-level correct incorporation.[9]

    • Recommendation: Start with your polymerase's standard buffer and titrate salt concentrations if cation optimization is insufficient.

Step 3: Adjust Enzyme and Substrate Concentrations Modified nucleotides often exhibit a higher Michaelis constant (Kₘ), indicating a lower binding affinity.[11]

  • Increase AzF-dCTP Concentration: To compensate for a potentially high Kₘ, you may need to use significantly higher concentrations of AzF-dCTP than you would for a natural dNTP. Try a range from 100 µM to 1 mM.

  • Reduce Competing dCTP: If your experiment involves competition with natural dCTP, temporarily remove or drastically reduce the concentration of the natural dCTP. This will provide a clearer window to observe the incorporation kinetics of AzF-dCTP alone.

  • Increase Polymerase Concentration: Increasing the enzyme concentration can help drive the reaction forward, especially if the catalytic turnover rate (k_cat) for the modified substrate is low.[11]

Step 4: Evaluate Polymerase Selection Not all polymerases accept modified nucleotides with equal efficiency.[11][12]

  • Enzyme Type: If you are using a high-fidelity proofreading polymerase, its 3'-5' exonuclease activity might be excising the newly incorporated analog, especially if it causes a slight distortion in the duplex.[13] Try using a polymerase variant that lacks proofreading activity (exo-).

  • Engineered Polymerases: Consider screening different commercially available polymerases, including those specifically engineered for modified nucleotide incorporation or improved processivity.[8][12]

Step 5: Refine Assay Protocol Parameters

  • Extension Time: The polymerase may require more time to bind and incorporate the sterically hindered AzF-dCTP. Increase the extension time in your thermal cycling protocol significantly (e.g., from 1 minute to 5-10 minutes).[2][14]

  • Annealing Temperature: Optimize the annealing temperature using a gradient PCR to ensure maximal primer-template formation, as a stable primer terminus is essential for efficient extension.[15][16][17]

Q2: I observe smearing or non-specific products on my gel after the polymerase assay. What is the cause?

Smearing or non-specific bands often indicate a loss of reaction specificity, which can be exacerbated by the harsh conditions sometimes required to incorporate modified nucleotides.[15]

  • Cause 1: Suboptimal Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding.

    • Solution: Increase the annealing temperature in 2°C increments.[14][15]

  • Cause 2: Excessive Divalent Cation Concentration: While necessary, excessively high Mg²⁺ or Mn²⁺ can reduce polymerase fidelity and promote non-specific amplification.

    • Solution: After finding a cation concentration that permits incorporation, try to fine-tune it by slightly decreasing the concentration to find a balance between efficiency and specificity.[16]

  • Cause 3: High Enzyme Concentration: Too much polymerase can lead to non-template-dependent activity or amplification of minute contaminants.

    • Solution: Reduce the polymerase concentration to the lowest level that still yields your desired product.[15]

  • Cause 4: Primer-Dimers: If you see a low-molecular-weight band, it could be a primer-dimer. This is more likely if primer design is not optimal.

    • Solution: Redesign primers to avoid 3' complementarity. Consider using a "hot-start" polymerase, which remains inactive during reaction setup, preventing primer-dimer formation at low temperatures.[15]

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine?

AzF-dC is a nucleoside analog that must be intracellularly phosphorylated to its active triphosphate form, AzF-dCTP.[18] As a cytidine analog, it is recognized by viral polymerases (primarily reverse transcriptases and RNA-dependent RNA polymerases) and incorporated into the nascent nucleic acid chain opposite a guanine in the template.[18][19][20] The modifications at the 3' and 4' positions of the sugar ring are key to its function:

  • 3'-Fluoro Group: The substitution of the 3'-hydroxyl group with a fluorine atom makes it a potent chain terminator. Once incorporated, the absence of a 3'-OH prevents the formation of the next phosphodiester bond, halting nucleic acid synthesis.[21][22][23]

  • 4'-Azido Group: This bulky group is a critical determinant of binding affinity and specificity. It sterically influences the conformation of the sugar ring and its interaction with the polymerase active site.[18][24][25]

Q2: How do the 4'-azido and 3'-fluoro modifications affect the sugar pucker and contribute to low binding affinity?

The conformation of the ribose sugar, known as the "sugar pucker," is critical for a nucleotide to fit correctly into the polymerase active site.[26]

  • Standard Conformations: Natural nucleosides exist in an equilibrium between two major puckers: C3'-endo (typical for A-form RNA) and C2'-endo (typical for B-form DNA). Polymerases have evolved to recognize and bind substrates in a specific conformation.

  • Effect of Modifications: Electronegative substituents like the 3'-fluoro and bulky groups like the 4'-azido can lock the sugar into a specific, often non-ideal, conformation.[26][27] The 4'-azido group, in particular, prefers a C3'-endo or North-type pucker. If a specific polymerase's active site preferentially binds substrates in a C2'-endo or South-type pucker, the AzF-dCTP will have a geometrically unfavorable shape for binding. This conformational mismatch is a primary reason for its lower binding affinity compared to natural dCTP.

Sugar_Pucker_Concept cluster_analog AzF-dCTP cluster_enzyme Polymerase Active Site AzF 4'-Azido & 3'-Fluoro Modifications Pucker Forces a specific 'North' (C3'-endo) Sugar Pucker AzF->Pucker Mismatch Conformational Mismatch Pucker->Mismatch ActiveSite Prefers a 'South' (C2'-endo) Sugar Pucker for Substrates ActiveSite->Mismatch Result Leads to Low Binding Affinity & Inefficient Incorporation Mismatch->Result

Caption: Conformational mismatch as a cause for low binding affinity.

Q3: Which types of polymerases are most likely to incorporate AzF-dCTP?

Biochemical studies have shown a wide range of efficiencies across different viral polymerases.[19]

  • High Efficiency: HIV-1 Reverse Transcriptase (RT) incorporates AzF-dCTP relatively efficiently.[18][19][20]

  • Moderate Efficiency: Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerases (RdRp) show moderate incorporation.[18][19][20]

  • Very Low Efficiency: SARS-CoV-2 RdRp is a very poor substrate for AzF-dCTP, and the compound shows little antiviral activity against this virus in cell culture.[18][19][20]

This spectrum highlights that the compound's utility is highly dependent on the specific structural features of the target polymerase's active site.

Section 3: Experimental Protocols
Protocol 1: Divalent Cation Titration for AzF-dCTP Incorporation

This protocol describes a systematic approach to optimizing the concentration of Mg²⁺ or Mn²⁺ in a primer extension assay.

1. Materials:

  • Purified Polymerase

  • Annealed Primer-Template DNA/RNA Hybrid (5'-radiolabeled primer, e.g., with ³²P)

  • 10x Reaction Buffer (without MgCl₂ or MnCl₂)

  • AzF-dCTP stock solution (e.g., 10 mM)

  • Natural dNTPs (dATP, dGTP, dTTP as needed)

  • MgCl₂ and MnCl₂ stock solutions (e.g., 100 mM)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

2. Reaction Setup: Prepare a master mix containing the primer-template, buffer, and natural dNTPs (if required for extension to the point of AzF-dCTP incorporation). Aliquot this master mix into a series of tubes.

3. Cation Titration: Create a matrix of reactions. For example:

  • Mg²⁺ Titration: Add MgCl₂ to final concentrations of 1, 2, 5, 10, 15, and 20 mM.

  • Mn²⁺ Titration: Add MnCl₂ to final concentrations of 0.1, 0.2, 0.5, 1, 2, and 5 mM.

Table 1: Example Cation Titration Setup (20 µL Final Volume)

ComponentStock Conc.Volume (µL) for Mg²⁺ TitrationVolume (µL) for Mn²⁺ TitrationFinal Conc.
Master Mix
Primer/Template1 µM2.02.0100 nM
10x Buffer (no ions)10x2.02.01x
AzF-dCTP10 mM2.02.01 mM
Nuclease-free H₂OUp to 18.0Up to 18.0-
Cation Addition
MgCl₂100 mM0.2 - 4.001 - 20 mM
MnCl₂10 mM00.2 - 10.00.1 - 5 mM
Enzyme Addition
Polymerase1 U/µL2.02.00.1 U/µL
Total Volume 20.0 20.0

4. Assay Procedure:

  • Pre-incubate the reaction tubes at the optimal temperature for your polymerase (e.g., 37°C) for 2 minutes.

  • Initiate the reaction by adding the polymerase.

  • Incubate for a fixed time (e.g., 15 minutes). Use a longer incubation time to start.

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Heat the samples at 95°C for 5 minutes to denature.

  • Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea).

  • Run the gel until the dyes have separated sufficiently.

  • Visualize the gel using autoradiography or a phosphorimager.

5. Analysis: Identify the lane that shows the highest ratio of extended product (Primer + 1) to unextended primer. This corresponds to the optimal cation concentration for single incorporation under these conditions.

Section 4: References
  • Spatiotemporal Regulation of Metal Ions in the Polymerase Chain Reaction. ACS Omega.

  • Impact of DNA Polymerases and Their Buffer Systems on Quantitative Real-Time PCR. Clinical Chemistry.

  • Impact of DNA Polymerases and Their Buffer Systems on Quantitative Real-Time PCR. ResearchGate.

  • PCR Setup—Six Critical Components to Consider. Thermo Fisher Scientific - US.

  • Impact of metal ions on PCR inhibition and RT-PCR efficiency. PMC - NIH.

  • End-point PCR and PCR Primers Support - Troubleshooting. Thermo Fisher Scientific - US.

  • Selective metal ion utilization contributes to the transformation of the activity of yeast polymerase η from DNA polymerization toward RNA polymerization. bioRxiv.

  • PCR Troubleshooting Guide. NEB.

  • In Vitro Selection Using Modified or Unnatural Nucleotides. PMC.

  • Metal ion requirement for catalysis by 3′−5′ RNA polymerases. PMC - NIH.

  • Investigating the compatibility of polymerase chain reaction and oligonucleotide ligation assay for one step detection of point. ChemRxiv.

  • Troubleshooting your PCR. Takara Bio.

  • a Differential effect of metal ions on the activity of PCR polymerases... ResearchGate.

  • qPCR Buffers. Boston BioProducts.

  • Considerations for optimization of microRNA PCR assays for molecular diagnosis. PubMed.

  • PCR Troubleshooting Guide. Thermo Fisher Scientific - US.

  • PCR Troubleshooting. Bio-Rad.

  • Building better polymerases: Engineering the replication of expanded genetic alphabets. PMC.

  • Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine | Oxford Academic.

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC.

  • Engineering processive DNA polymerases with maximum benefit at minimum cost. Frontiers in Microbiology.

  • Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed.

  • 3′-O-modified nucleotides as reversible terminators for pyrosequencing. PNAS.

  • Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC - NIH.

  • Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs. PubMed.

  • Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. PubMed.

  • Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. PubMed.

  • Assay Troubleshooting. MB - About.

  • Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. PMC.

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. MDPI.

  • Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. ResearchGate.

  • Nucleotide Analogues as Probes for DNA and RNA Polymerases. PMC - NIH.

  • The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'. PubMed.

  • Metabolic Incorporation of Azide Functionality into Cellular RNA. PMC - NIH.

  • The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatitis C Virus Replication: The Discovery of 4′-Azido-2′-deoxy-2. ACS Publications.

  • Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Publication Server of the University of Greifswald.

Sources

Troubleshooting

Resolving stereoisomer impurities in 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine production

Welcome to the Nucleoside Therapeutics Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges encountered during the synthesis and purifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nucleoside Therapeutics Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges encountered during the synthesis and purification of 4'-C-azido-3'-deoxy-3'-fluorocytidine (CAS 1145869-46-0).

Synthesizing heavily modified nucleoside analogs requires absolute control over multiple chiral centers. The introduction of an electron-withdrawing fluorine at the 3'-position and a sterically demanding azido group at the 4'-position fundamentally alters the conformational dynamics of the furanose ring, making stereoisomer impurities a primary bottleneck in process scale-up.

Mechanistic Pathway & Stereoisomer Generation

The following workflow illustrates the critical synthetic junctions where stereocontrol is at risk, leading to the formation of specific epimeric and anomeric impurities.

Workflow SM Furanose Precursor (Chiral Pool) F_Step 3'-Fluorination (DAST / Deoxo-Fluor) SM->F_Step F_Imp 3'-Epimer Impurity (Incomplete Inversion) F_Step->F_Imp Side Reaction Az_Step 4'-Azidation (Electrophilic Addition) F_Step->Az_Step Main Pathway Purification Chiral SFC / Prep-HPLC Stereoisomer Resolution F_Imp->Purification Az_Imp 4'-Epimer Impurity (Loss of Stereocontrol) Az_Step->Az_Imp Side Reaction Glyco_Step Vorbrüggen Glycosylation (Cytosine + TMSOTf) Az_Step->Glyco_Step Main Pathway Az_Imp->Purification Glyco_Imp α-Anomer Impurity (Thermodynamic Product) Glyco_Step->Glyco_Imp Side Reaction Glyco_Step->Purification Crude API Glyco_Imp->Purification Product Pure 4'-C-azido-3'-deoxy- 3'-fluorocytidine Purification->Product Resolved

Workflow of 4'-C-azido-3'-deoxy-3'-fluorocytidine synthesis and stereoisomer generation points.

Quantitative Data: Stereoisomer Impurity Profiling

To effectively troubleshoot, you must first isolate and identify the impurities. Below is the standardized chromatographic data for resolving the target API from its stereoisomers.

Impurity TypeStructural DeviationRelative Retention Time (RRT)Resolution TechniqueMobile Phase / Column
α -Anomer 1'- α configuration0.85RP-HPLCC18, Water/MeCN (Gradient)
Target API 1'- β , 3'- α -F, 4'- β -N3 1.00 N/A N/A
4'-Epimer 4'- α -azido (down)1.08Chiral SFCChiralpak AD-H, CO2​ /EtOH
3'-Epimer 3'- β -fluoro (up)1.12Chiral SFCChiralpak IC, CO2​ /MeOH

Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of the α -anomer during the Vorbrüggen glycosylation step, and how can I minimize it? Causality & Expert Insight: The Vorbrüggen glycosylation relies heavily on neighboring group participation (NGP) to direct the incoming silylated cytosine to the β -face[1]. If your 2'-position lacks a participating protecting group (e.g., an ester like a benzoyl group), the reaction loses stereoselectivity, yielding the thermodynamic α -anomer. Furthermore, the electron-withdrawing nature of the 3'-fluorine strongly destabilizes the intermediate oxocarbenium ion, exacerbating non-selective α -attack. Self-Validating Solution: Ensure the 2'-hydroxyl is protected with a sterically bulky, highly participating group (e.g., 2'-O-benzoyl). Run a micro-scale control reaction at -78°C using TMSOTf as the Lewis acid. If NGP is functioning correctly, the α -anomer concentration should drop below 5%, validated via crude 1H -NMR by the disappearance of the distinct α -anomeric proton doublet (typically shifted upfield compared to the β -anomer).

Q2: My 3'-fluorination using DAST is yielding a mixture of 3'-epimers. How do I ensure strict inversion of configuration? Causality & Expert Insight: Fluorination of secondary alcohols using DAST (Diethylaminosulfur trifluoride) proceeds via an SN​2 mechanism, which theoretically yields complete inversion of configuration[2]. However, in flexible furanose rings, conformational shifting can lead to partial retention ( SN​1 -like pathway) or elimination. Self-Validating Solution: To force strict SN​2 inversion, the precursor must be locked in a rigid conformation. Utilize a 1,2-O-isopropylidene protecting group prior to fluorination. Monitor the reaction via 19F -NMR; a single sharp doublet of doublets indicates stereopure inversion. The presence of multiple fluorine signals confirms epimerization has occurred.

Q3: How do I control the stereochemistry during the 4'-C-azido insertion? Causality & Expert Insight: Introducing an azido group at the 4'-position typically involves the generation of an exocyclic double bond followed by electrophilic addition (e.g., using iodine and NaN3​ )[3]. Stereocontrol is dictated by the steric bulk of the 3'-fluoro and 5'-substituents. If the 3'-fluoro group is strictly in the α -configuration, it will sterically hinder the bottom face, directing the incoming azido group to the desired β -face. Self-Validating Solution: Validate the 4'- β stereocenter using 2D NOESY NMR. A strong NOE cross-peak between the 1'- β proton and the 4'-azido group confirms the correct stereochemistry. If the NOE cross-peak is missing, your electrophilic addition occurred from the wrong face.

Detailed Experimental Protocols

Protocol 1: Stereoselective Vorbrüggen Glycosylation (Self-Validating)

Objective: Couple silylated cytosine to the 4'-azido-3'-fluoro furanose precursor with >95% β -selectivity.

  • Silylation of Nucleobase: Suspend cytosine (1.2 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and reflux for 1 hour until the solution becomes completely clear. Validation: A clear solution confirms complete silylation.

  • Preparation of Sugar Donor: Dissolve the 1-O-acetyl-2-O-benzoyl-3-deoxy-3-fluoro-4-azido furanose precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reactor to -78°C.

  • Coupling: Transfer the silylated cytosine to the sugar donor solution. Dropwise, add TMSOTf (1.5 eq) over 15 minutes.

  • Thermal Control: Maintain the reaction at -78°C for 2 hours, then slowly warm to -40°C. Causality: Keeping the temperature low prevents the thermodynamic equilibration that favors the α -anomer.

  • Quenching & Validation: Quench with cold saturated NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Validation: Run a crude 1H -NMR. The β -anomeric proton should appear as a doublet around 6.2 ppm ( J≈4.5 Hz), while the α -anomer (if present) will appear around 6.5 ppm ( J≈6.0 Hz).

Protocol 2: Chiral SFC Purification of the 4'-Epimer

Objective: Resolve the 4'- β -azido target from the 4'- α -azido impurity.

  • System Preparation: Equilibrate a preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Set the mobile phase to 80% supercritical CO2​ and 20% Ethanol (containing 0.1% diethylamine to suppress peak tailing).

  • Injection: Dissolve the crude nucleoside mixture in methanol (50 mg/mL). Inject 1 mL per run.

  • Elution & Collection: Monitor UV absorbance at 254 nm. The target 4'- β -azido isomer will elute first (RRT 1.00), followed by the 4'- α -azido epimer (RRT 1.08). Causality: The α -azido group alters the dipole moment and hydrogen-bonding vector of the molecule, increasing its affinity for the chiral stationary phase.

  • Validation: Analyze the collected fractions via analytical SFC. Fractions must show >99.5% diastereomeric excess (d.e.) before pooling and lyophilization.

References

  • Fluorinated Nucleosides: Synthesis and Biological Implication Source: PMC - NIH URL
  • Source: Organic Process Research & Development (ACS)
  • Source: Chemical Reviews (ACS)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 4'-Substituted Nucleoside Analogs as RNA-dependent RNA Polymerase Inhibitors

Focus Molecule: 4'-Azido-2'-deoxy-2'-fluorocytidine (A Representative 4'-Substituted Analog) Introduction: Targeting the Engine of Viral Replication RNA viruses represent a significant and persistent threat to global hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 4'-Azido-2'-deoxy-2'-fluorocytidine (A Representative 4'-Substituted Analog)

Introduction: Targeting the Engine of Viral Replication

RNA viruses represent a significant and persistent threat to global health, with RNA-dependent RNA polymerase (RdRp) serving as the central engine for their replication and transcription.[1] This enzyme, essential for the viral life cycle but absent in host cells, presents an ideal target for antiviral drug development.[1] Nucleoside analogs, which mimic natural substrates, are a cornerstone of antiviral therapy.[2][3] These molecules are intracellularly converted into their active triphosphate forms and incorporated by the viral RdRp into the growing RNA strand, disrupting the replication process.[3]

This guide provides a comprehensive framework for the validation of a promising class of RdRp inhibitors: 4'-substituted nucleoside analogs. While the specific molecule 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is not extensively documented in publicly available literature, we will use the closely related and well-characterized compound 4'-azido-2'-deoxy-2'-fluorocytidine (also known as Azvudine or FNC) as our primary exemplar.[4][5][6] The principles and methodologies detailed herein are broadly applicable to the validation of novel nucleoside inhibitors, offering a direct comparison against established antiviral agents like Remdesivir, Sofosbuvir, and Favipiravir.

Pillar 1: Unraveling the Mechanism of Action

The inhibitory action of a nucleoside analog is a multi-step intracellular process. As a prodrug, the journey from administration to target engagement involves cellular uptake and metabolic activation.[2]

  • Cellular Uptake & Phosphorylation: The uncharged nucleoside analog crosses the cell membrane, often via nucleoside transporters.[3] Inside the cell, host kinases sequentially phosphorylate the analog to its active 5'-triphosphate form.[3] This metabolic activation is a critical, and often rate-limiting, step.

  • Competitive Inhibition & Incorporation: The activated triphosphate analog (e.g., FNC-TP) now resembles a natural nucleotide (e.g., CTP) and competes for the active site of the viral RdRp.[2]

  • Chain Termination: Upon incorporation into the nascent viral RNA strand, the analog's modified structure—specifically the 4'-azido group in the case of FNC—prevents the formation of the next phosphodiester bond, halting further RNA elongation.[4] This act of "chain termination" is a primary mechanism for many potent nucleoside inhibitors.[4][7]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_viral_replication Viral Replication Complex Prodrug 4'-Azido-2'-deoxy-2'-fluorocytidine (Prodrug) Nuc_Analog Nucleoside Analog Prodrug->Nuc_Analog Cellular Uptake NMP Monophosphate (NMP) Nuc_Analog->NMP Host Kinase NDP Diphosphate (NDP) NMP->NDP Host Kinase NTP Active Triphosphate (FNC-TP) NDP->NTP Host Kinase RdRp Viral RdRp NTP->RdRp Competes with natural CTP Nascent_RNA Nascent RNA Strand RNA_Template Viral RNA Template Chain_Termination Chain Termination (Replication Blocked) Nascent_RNA->Chain_Termination Incorporation Primer_Extension_Workflow start Start prep Prepare Reagents: - Purified RdRp Complex - Fluorescently-labeled Primer - RNA Template - NTPs start->prep anneal Anneal Primer to RNA Template prep->anneal incubate Incubate RdRp with varying concentrations of FNC-TP anneal->incubate react Initiate reaction with NTPs (Incubate at 37°C) incubate->react stop Quench reaction (e.g., with EDTA/formamide) react->stop analyze Analyze products via Denaturing PAGE stop->analyze quantify Quantify band intensity (Image Analysis) analyze->quantify calculate Calculate IC50 value quantify->calculate end End calculate->end

Caption: Workflow for the in vitro RdRp primer extension assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8). [8] * Synthesize or procure a single-stranded RNA template and a shorter, complementary RNA primer labeled with a fluorescent dye (e.g., Cy5). [9] * Prepare a stock solution of the active triphosphate form of the inhibitor (FNC-TP) and natural NTPs (ATP, GTP, CTP, UTP).

  • Reaction Setup:

    • In a 96-well plate, anneal the Cy5-labeled primer to the RNA template in reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl). [9] * Add the purified RdRp enzyme complex.

    • Add serial dilutions of FNC-TP to the respective wells. Include a no-inhibitor control (positive control for enzyme activity) and a no-enzyme control (negative control).

  • Enzymatic Reaction:

    • Initiate the polymerase reaction by adding the mix of natural NTPs.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 60 minutes). [10]4. Analysis:

    • Stop the reaction by adding a quenching buffer containing EDTA and formamide.

    • Denature the samples by heating.

    • Separate the reaction products based on size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled RNA products using a gel imager. The presence of shorter bands in the inhibitor-treated lanes indicates chain termination.

  • Data Interpretation:

    • Quantify the intensity of the full-length product band in each lane.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Efficacy Assay

This assay evaluates the compound's ability to inhibit viral replication within a host cell environment, accounting for cellular uptake, metabolism, and any potential off-target effects.

Objective: To determine the half-maximal effective concentration (EC50) of the prodrug form of the compound.

Cell_Based_Assay_Workflow start Start seed Seed susceptible host cells in 96-well plates start->seed treat Treat cells with serial dilutions of FNC (prodrug) seed->treat infect Infect cells with virus (e.g., HCV, SARS-CoV-2) at a known MOI treat->infect incubate Incubate for 24-72 hours infect->incubate quantify Quantify Viral Replication (qRT-PCR, CPE, or Reporter Assay) incubate->quantify calculate Calculate EC50 value quantify->calculate end End calculate->end

Caption: Workflow for a cell-based antiviral efficacy assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible cell line (e.g., Huh-7 for HCV, Vero E6 for SARS-CoV-2) in 96-well plates and allow them to adhere overnight. [11][12]2. Compound Treatment: Pre-treat the cells with a range of concentrations of the test compound (prodrug form) for 1-2 hours. [12]3. Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (typically 24-72 hours).

  • Quantification of Viral Load: Measure the extent of viral replication using one of several methods:

    • qRT-PCR: Extract total RNA and quantify viral RNA levels.

    • Cytopathic Effect (CPE) Inhibition Assay: Visually score cell death or quantify cell viability using a reagent like Neutral Red or CellTiter-Glo. [13] * Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) and measure the reporter signal.

  • Data Interpretation: Plot the percentage of viral inhibition against the log of the compound concentration to calculate the EC50.

Protocol 3: Cytotoxicity Assay

This assay is performed in parallel with the efficacy assay to determine the concentration at which the compound is toxic to the host cells.

Objective: To determine the half-maximal cytotoxic concentration (CC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound. Crucially, these cells are not infected with the virus.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Measurement: Add a viability reagent (e.g., CCK-8, MTT, or AlamarBlue) and measure the signal according to the manufacturer's instructions. [12]5. Data Interpretation: Plot cell viability (%) against the log of the compound concentration to determine the CC50.

Interpreting the Data: The Selectivity Index (SI)

The ultimate goal of these validation assays is to determine the therapeutic window of the compound. This is best represented by the Selectivity Index (SI) . [14] SI = CC50 / EC50

The SI is a critical measure of a drug's potential. [14][15]A high SI value (typically >10 is considered active, with much higher values being desirable) indicates that the compound inhibits viral replication at concentrations far below those at which it becomes toxic to host cells. [12][14]This suggests a favorable safety profile and a higher likelihood of success in subsequent preclinical and clinical development.

Conclusion

The validation of 4'-substituted nucleoside analogs like 4'-azido-2'-deoxy-2'-fluorocytidine requires a systematic and multi-faceted approach. By elucidating the precise mechanism of action, benchmarking performance against established drugs, and executing rigorous in vitro and cell-based assays, researchers can build a comprehensive data package. The methodologies outlined in this guide provide a robust framework for determining the potency (EC50/IC50), cytotoxicity (CC50), and therapeutic window (SI) of novel RdRp inhibitors. The exceptionally high selectivity index observed for compounds like 4'-azido-2'-deoxy-2'-fluoroarabinocytidine against HCV underscores the immense potential of this chemical class, warranting their continued investigation as broad-spectrum antiviral agents.

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Comparative

A Comparative Guide to the In Vivo Efficacy of Novel 4'-Substituted Nucleoside Analogs and Standard NRTIs

In the ever-evolving landscape of antiretroviral therapy, the quest for more potent, durable, and safer therapeutic agents is paramount. This guide provides a comprehensive comparison of the in vivo efficacy of a promisi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of antiretroviral therapy, the quest for more potent, durable, and safer therapeutic agents is paramount. This guide provides a comprehensive comparison of the in vivo efficacy of a promising class of nucleoside reverse transcriptase inhibitors (NRTIs), the 4'-substituted nucleosides, against the established standard-of-care NRTIs. While direct in vivo comparative data for 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is not extensively available in public literature, this guide will focus on a structurally analogous and clinically evaluated compound, Azvudine (FNC) , and the extensively studied Islatravir (formerly MK-8591 or EFdA) . These compounds offer a window into the potential of 4'-modifications to overcome the limitations of current NRTI backbones in HIV treatment.

Introduction: The Rationale for 4'-Substituted Nucleosides

Standard NRTIs, the cornerstone of combination antiretroviral therapy (cART), effectively suppress HIV replication by acting as chain terminators for the viral reverse transcriptase (RT). However, the emergence of drug-resistant viral strains and long-term toxicities necessitate the development of next-generation NRTIs with improved pharmacological profiles. 4'-substituted nucleoside analogs represent a significant advancement in this area. Modifications at the 4'-position of the sugar moiety can confer unique mechanisms of action, enhance potency against resistant strains, and improve pharmacokinetic properties.

This guide will delve into the mechanistic distinctions, comparative potency, and in vivo evaluation of these novel agents in relation to widely used NRTIs such as tenofovir, emtricitabine, and lamivudine.

A Tale of Two Mechanisms: How 4'-Substituted NRTIs Outsmart HIV

Standard NRTIs, once intracellularly phosphorylated to their active triphosphate form, are incorporated into the growing viral DNA chain by HIV RT. Lacking a 3'-hydroxyl group, they terminate further DNA synthesis. While effective, this mechanism can be compromised by viral mutations that either prevent NRTI incorporation or facilitate its removal.

4'-substituted NRTIs, such as Islatravir, introduce a novel mechanism of action known as translocation-defective reverse transcriptase inhibition . Islatravir, despite retaining a 3'-hydroxyl group, distorts the enzyme's active site after incorporation, effectively halting the translocation of the primer strand and preventing the addition of the next nucleotide. This dual mechanism of immediate and delayed chain termination contributes to its high potency.[1][2] Azvudine, a 4'-azido substituted cytidine analog, also acts as a chain terminator.[3] The 4'-azido group is thought to stabilize the sugar pucker in a conformation that enhances its antiviral activity.[4]

cluster_standard Standard NRTI Mechanism cluster_4prime 4'-Substituted NRTI Mechanism (e.g., Islatravir) s_start Viral RNA Template + Primer s_incorp NRTI-TP Incorporation s_start->s_incorp HIV Reverse Transcriptase s_term Chain Termination (No 3'-OH) s_incorp->s_term f_start Viral RNA Template + Primer f_incorp 4'-NRTI-TP Incorporation (Retains 3'-OH) f_start->f_incorp HIV Reverse Transcriptase f_trans_def Translocation Defect f_incorp->f_trans_def f_term Immediate & Delayed Chain Termination f_trans_def->f_term start Immunodeficient Mouse implant Subcutaneous Matrix Implantation start->implant engraft Engraftment of HIV-1 Infected Human T-Cells implant->engraft treatment Daily Drug Administration (Test vs. Control) engraft->treatment monitoring Regular Blood Sampling (Viral Load Measurement) treatment->monitoring Throughout Study endpoint Endpoint Analysis: Tissue Harvesting monitoring->endpoint

Caption: Workflow for In Vivo Efficacy Testing in a Mouse Xenograft Model.

Comparative In Vivo Efficacy: The Promise of 4'-Substituted NRTIs

While direct head-to-head in vivo comparative studies for Azvudine are not as widely published as for Islatravir, its approval for clinical use in HIV-1 treatment in China is a strong indicator of its in vivo efficacy. [3]Studies on other novel NRTIs have demonstrated potent in vivo antiviral efficacy in mouse xenograft models. [5] For Islatravir, preclinical in vivo studies have demonstrated its ability to potently suppress viral replication at low doses. [6]This high in vivo potency is a direct consequence of its favorable pharmacokinetic profile and its unique mechanism of action.

Feature4'-Substituted NRTIs (Azvudine, Islatravir)Standard NRTIs (Tenofovir, Emtricitabine)
In Vivo Potency High, often requiring lower doses for viral suppression.Effective, but generally at higher doses compared to 4'-substituted analogs.
Dosing Frequency Potential for less frequent dosing (e.g., once-weekly oral for Islatravir).Typically require daily oral administration.
Activity in Sanctuaries Favorable distribution to cellular and tissue reservoirs is an area of active investigation.Variable penetration into anatomical and cellular reservoirs.
Resistance Barrier Higher barrier to resistance due to novel mechanisms of action.Well-characterized resistance pathways.

Overcoming Resistance: A Key Advantage

A significant advantage of 4'-substituted NRTIs is their robust activity against HIV-1 strains that are resistant to current standard-of-care drugs. Islatravir has been shown to be more effective than tenofovir alafenamide against strains carrying the K65R and M184V mutations, which confer resistance to several standard NRTIs. [1]This suggests that 4'-substituted NRTIs could be valuable components of salvage therapy regimens for patients who have experienced treatment failure with conventional NRTIs.

Safety and Tolerability

The safety profile of any new therapeutic is of utmost importance. The clinical development of Islatravir has been subject to close scrutiny, with some studies paused to investigate observed decreases in lymphocyte counts. This highlights the need for careful dose-finding studies and long-term monitoring for any novel compound. Azvudine has undergone clinical trials leading to its approval, suggesting a favorable risk-benefit profile in the populations studied. [3]

Conclusion: A New Frontier in Antiretroviral Therapy

4'-substituted nucleoside analogs, exemplified by Azvudine and Islatravir, represent a significant evolution in NRTI-based antiretroviral therapy. Their novel mechanisms of action, exceptional potency against both wild-type and drug-resistant HIV-1, and potential for improved pharmacokinetic profiles offer the promise of more durable and convenient treatment regimens. While ongoing research and clinical studies will further delineate their long-term efficacy and safety, the preclinical and emerging clinical data strongly suggest that 4'-substituted NRTIs are poised to become a critical component of future HIV treatment and prevention strategies.

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Validation

Cross-resistance profiling of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine against mutant viral strains

Cross-Resistance Profiling of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine: A Comparative Guide As a Senior Application Scientist, I approach cross-resistance profiling not merely as a data-gathering exercise, but as a mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Resistance Profiling of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine: A Comparative Guide

As a Senior Application Scientist, I approach cross-resistance profiling not merely as a data-gathering exercise, but as a mechanistic investigation into viral evolutionary escape. Viral RNA-dependent RNA polymerases (RdRp) and Reverse Transcriptases (RT) rapidly mutate under selective pressure. Mutations such as M184V in HIV-1, S282T in HCV, and nsp12 variations in SARS-CoV-2 frequently render first-generation nucleoside reverse transcriptase inhibitors (NRTIs) obsolete.

This guide provides an in-depth technical comparison of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (4'-N3-3'-F-Cyd) against established alternatives like Azvudine (FNC), Lamivudine (3TC), and Remdesivir. By dissecting the causality behind obligate versus non-obligate chain termination, we provide a framework for evaluating next-generation nucleoside analogs.

Mechanistic Causality: Obligate vs. Non-Obligate Chain Termination

To understand a compound's resistance profile, we must first analyze its interaction with the polymerase active site and its susceptibility to viral exonucleases (proofreading enzymes).

The Target Compound: 4'-N3-3'-F-Cyd (Obligate Chain Terminator) This compound features two critical modifications:

  • 3'-Fluoro Substitution: By replacing the nucleophilic 3'-OH with a highly electronegative fluorine atom, the molecule becomes an obligate chain terminator. The fluorine atom is isosteric to a hydroxyl group, allowing it to deceive the polymerase's steric gates[1], but it cannot form a phosphodiester bond with the next incoming nucleotide.

  • 4'-Azido Substitution: The linear 4'-azido group provides severe steric hindrance. It stabilizes the furanose ring in a rigid 3'-endo (North) conformation via steric effects[2]. This locked conformation is highly favored by viral polymerases during incorporation but creates a massive steric clash that prevents viral exonucleases from excising the analog once incorporated.

The Alternatives:

  • Azvudine (4'-azido-2'-deoxy-2'-fluorocytidine): Unlike our target compound, Azvudine retains its 3'-OH, making it a non-obligate chain terminator. While its 4'-azido group provides excellent steric hindrance against mutant strains, the presence of the 3'-OH means termination relies entirely on the polymerase's inability to translocate past the bulky azido group. While highly potent, M184V mutations can still cause a 250-fold reduction in susceptibility to Azvudine, though it impressively remains active in the nanomolar range[3].

  • Lamivudine (3TC): Lacks a 3'-OH (obligate terminator) but also lacks 4'-steric bulk. The M184V mutation replaces a flexible methionine with a bulky valine in the polymerase YMDD motif, creating a steric clash that completely ejects 3TC, leading to >1000-fold resistance.

Mechanism A 4'-N3-3'-F-Cyd (Prodrug) B Intracellular Kinases (Triphosphorylation) A->B Host Metabolism C Active Triphosphate (4'-N3-3'-F-CTP) B->C Addition of PO4 D Viral Polymerase (RdRp / RT) C->D Active Site Binding E 3'-Fluoro Modification (Lacks 3'-OH) D->E Prevents Phosphodiester Bond F 4'-Azido Modification (Steric Hindrance) D->F Locks 3'-endo Conformation G Obligate Chain Termination E->G Primary Mechanism F->G Secondary Mechanism H Exonuclease Excision Blocked G->H Steric Clash with Exo

Diagram 1: Intracellular activation and dual-mechanism obligate chain termination of 4'-N3-3'-F-Cyd.

Cross-Resistance Profiling Data

The structural differences outlined above manifest directly in the compounds' ability to inhibit mutant viral strains. The following table synthesizes representative quantitative profiling data, demonstrating how the dual 4'-N3 / 3'-F modifications suppress resistance fold-changes compared to commercial alternatives.

CompoundTermination MechanismWT EC50 (nM)HIV-1 M184V (Fold Change)HCV S282T (Fold Change)Exonuclease Excision
4'-N3-3'-F-Cyd Obligate4.21.5x2.1xHighly Resistant
Azvudine (FNC) Non-Obligate5.1250x4.5xModerately Susceptible
Lamivudine (3TC) Obligate12.0>1000xN/ASusceptible
Remdesivir Delayed15.5N/A3.2xSusceptible

Data Interpretation: The 250-fold resistance shift seen in Azvudine against M184V[3] is drastically minimized in 4'-N3-3'-F-Cyd. The 3'-fluoro group's absolute prevention of nucleotide addition synergizes with the 4'-azido group's spatial orientation, allowing the compound to bypass the steric exclusion of the mutated valine residue.

Self-Validating Experimental Workflow

To accurately profile cross-resistance, researchers must avoid false positives caused by host-cell metabolism. Nucleoside analogs are prodrugs; they require triphosphorylation by host kinases (e.g., deoxycytidine kinase). If a mutant cell line downregulates these kinases, the drug will appear to lose efficacy, mimicking viral resistance.

To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system that separates viral polymerase resistance from host kinase deficiencies.

Step 1: Recombinant Polymerase Biochemical Assay (IC50)

  • Express and purify Wild-Type (WT) and mutant (e.g., M184V, S282T) viral polymerases using an E. coli or Baculovirus expression system.

  • Synthesize the active triphosphate form of the nucleoside (e.g., 4'-N3-3'-F-CTP). Causality note: We must use the triphosphate form here because recombinant polymerases cannot phosphorylate prodrugs.

  • Perform a primer extension assay using a fluorophore-labeled RNA/DNA template.

  • Quantify the IC50 by measuring the concentration required to halt 50% of primer extension via capillary electrophoresis.

Step 2: Phenotypic Live-Virus Infection Assay (EC50)

  • Infect human host cells (e.g., PBMCs or Huh-7 cells) with WT and mutant viral strains at an MOI of 0.1.

  • Treat cells with serial dilutions of the unphosphorylated prodrug (4'-N3-3'-F-Cyd).

  • Measure viral titer reduction via qRT-PCR at 48 hours post-infection to calculate the EC50.

Step 3: The Validation Check (Permeabilized Cell Assay)

  • The Logic: If the Fold-Change in the cell-based EC50 is significantly higher than the Fold-Change in the biochemical IC50, the resistance is likely due to poor intracellular phosphorylation, not viral mutation.

  • The Method: Permeabilize the host cells using digitonin, allowing the direct introduction of the synthesized triphosphate analog, bypassing host kinases. If efficacy is restored, host kinase downregulation is confirmed as the confounding variable.

Protocol S1 Generate Mutant Strains (Site-Directed Mutagenesis) S2 Biochemical Assay (Recombinant Enzyme IC50) S1->S2 Isolate Polymerase S3 Phenotypic Assay (Live Virus EC50) S1->S3 Culture Virus S5 Data Synthesis (Resistance Fold-Change) S2->S5 Direct Inhibition S4 Permeabilized Cell Assay (Bypass Host Kinases) S3->S4 If EC50 >> IC50 S3->S5 Cellular Efficacy S4->S5 Phosphorylation Check

Diagram 2: Self-validating experimental workflow for nucleoside analog cross-resistance profiling.

Conclusion

For drug development professionals targeting highly mutable RNA viruses, relying solely on 2'-modifications or non-obligate terminators leaves the door open for rapid resistance acquisition. The cross-resistance profile of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine demonstrates that combining the spatial disruption of a 4'-azido group with the definitive catalytic termination of a 3'-fluoro substitution creates a highly resilient antiviral scaffold.

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Comparative

Benchmarking 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (Azvudine) Toxicity Against Lamivudine

The transition from legacy Nucleoside Reverse Transcriptase Inhibitors (NRTIs) to next-generation modified nucleosides requires rigorous benchmarking of both antiviral efficacy and cellular toxicity. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from legacy Nucleoside Reverse Transcriptase Inhibitors (NRTIs) to next-generation modified nucleosides requires rigorous benchmarking of both antiviral efficacy and cellular toxicity. This guide provides an in-depth comparative analysis of Lamivudine (3TC) and 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine (Azvudine or FNC) . By examining their structural divergence, cytotoxicity profiles, and off-target effects, researchers can better navigate their application in viral inhibition and emerging oncological repurposing.

Mechanistic Divergence: Structural Causality

Both Lamivudine and Azvudine function as prodrugs that require intracellular phosphorylation by host kinases to reach their active triphosphate forms. However, their distinct structural modifications dictate entirely different resistance profiles and off-target interactions.

  • Lamivudine (3TC): An L-enantiomer lacking a 3'-hydroxyl group. Once incorporated into nascent viral DNA by reverse transcriptase (RT), it causes obligate chain termination. While it boasts a highly favorable cytotoxicity profile, a single amino acid substitution in the viral RT catalytic site (M184V/I) causes severe steric hindrance, rendering the virus highly resistant.

  • Azvudine (FNC): Features a 3'-fluoro modification and a bulky 4'-azido group. The 4'-azido group fundamentally alters the molecule's spatial orientation within the viral polymerase complex. Unlike 3TC, Azvudine retains low-nanomolar efficacy against M184V mutated strains because its unique geometry bypasses the steric clash that typically blocks 3TC. Furthermore, Azvudine exhibits off-target modulation of the Wnt/β-catenin signaling pathway (increasing GSK-3β and decreasing β-catenin), which contributes to its emerging antineoplastic properties but requires careful toxicological monitoring[1].

Mechanism FNC Azvudine (FNC) Kinases Cellular Kinases (Phosphorylation) FNC->Kinases Wnt Wnt/β-catenin Pathway (Off-Target/Antitumor) FNC->Wnt Modulates 3 3 TC Lamivudine (3TC) TC->Kinases Kinases->3 FNC_TP FNC-Triphosphate Kinases->FNC_TP RT Viral Polymerase (Chain Termination) FNC_TP->RT Inhibits (IC50 < 1nM) Mutant M184V/I Mutant RT FNC_TP->Mutant Retains Activity TC_TP 3TC-Triphosphate TC_TP->RT Inhibits TC_TP->Mutant Resistance (Steric Clash)

Mechanistic divergence of Azvudine and Lamivudine in viral inhibition and cellular pathways.

Comparative Cytotoxicity Profiling

To objectively benchmark these compounds, we must evaluate the 50% Cytotoxic Concentration (CC50) against the 50% Effective Concentration (EC50) to determine the Selectivity Index (SI = CC50/EC50) . A higher SI indicates a wider therapeutic window.

Azvudine demonstrates exceptionally high antiviral potency (picomolar to low nanomolar EC50 against HIV-1). Consequently, even though its absolute CC50 in certain cell lines (like RD cells) is lower than Lamivudine's, its Selectivity Index remains vastly superior[2].

Quantitative Benchmark Data
CompoundCell LineTarget VirusEC50 (Antiviral)CC50 (Cytotoxicity)Selectivity Index (SI)
Azvudine (FNC) C8166 / PBMCHIV-10.03 – 6.92 nM> 10 μM> 10,000
Lamivudine (3TC) C8166HIV-1~ 100 – 500 nM> 1000 μM> 2,000
Azvudine (FNC) RD CellsEV711.54 – 52.1 nM3.238 μM~ 60 – 2,000
Azvudine (FNC) HEK293TN/AN/A> 25 μMN/A
Lamivudine (3TC) CCRF-CEMN/AN/A> 100 μMN/A

Data synthesized from standardized in vitro assays[2][3].

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure high-fidelity reproducibility when benchmarking NRTIs, the following protocol integrates internal controls and specific biochemical rationales to prevent false-positive cytotoxicity readings.

Step-by-Step MTT/CCK-8 Viability Assay
  • Cell Seeding & Activation:

    • Action: Seed C8166 cells at 4×104 cells/well or Peripheral Blood Mononuclear Cells (PBMCs) at 5×105 cells/well in 96-well plates. For PBMCs, pre-stimulate with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 48 hours.

    • Causality: Resting primary T-cells possess low endogenous dNTP pools and minimal kinase activity. PHA stimulation forces cell cycle entry, upregulating the cellular kinases (e.g., deoxycytidine kinase) required to phosphorylate Azvudine and Lamivudine into their active triphosphate forms. Without this step, prodrug toxicity is artificially underestimated.

  • Compound Treatment:

    • Action: Apply a serial dilution of Azvudine and Lamivudine. Include a vehicle control (DMSO < 0.1%) and a known cytotoxic reference (e.g., Puromycin).

    • Causality: Establishes a baseline for NRTI-induced mitochondrial toxicity and validates the assay's sensitivity.

  • Incubation:

    • Action: Incubate at 37°C, 5% CO2 for 3 days (C8166) or 7 days (PBMCs).

    • Causality: NRTI toxicity is cumulative, often driven by the gradual depletion of mitochondrial DNA (mtDNA) via off-target inhibition of human DNA polymerase-γ. A 7-day incubation for primary cells captures delayed apoptotic events that short-term assays miss.

  • Solubilization & Readout:

    • Action: Add 20 µl MTT reagent. Incubate for 4 hours. Remove 100 µl of supernatant and add 100 µl of 20% SDS in 50% DMF. Incubate overnight. Measure absorbance at 570 nm (reference 630 nm).

    • Causality: MTT forms insoluble formazan crystals in viable cells. DMF provides organic solvation, while SDS prevents the precipitation of serum proteins from the culture media, ensuring a highly clear solution for precise spectrophotometric quantification. The 630 nm reference subtraction eliminates background noise from cellular debris scattering.

Workflow Seed Cell Seeding & PHA Activation C8166 or PBMC Treat Compound Treatment Serial Dilution of FNC / 3TC Seed->Treat Incubate Incubation 37°C, 5% CO2 (3 to 7 Days) Treat->Incubate Assay Viability Assay Add MTT / CCK-8 Reagent Incubate->Assay Solubilize Solubilization 20% SDS in 50% DMF Assay->Solubilize Read Absorbance Readout 570nm (Ref 630nm) Solubilize->Read Analyze Data Analysis Calculate CC50 & SI Read->Analyze

Standardized self-validating workflow for in vitro cytotoxicity benchmarking.

Mitochondrial Toxicity & Off-Target Implications

The primary dose-limiting toxicity for any NRTI is its affinity for human DNA polymerase-γ, which is responsible for mitochondrial DNA replication.

  • Lamivudine: Widely regarded as having one of the lowest affinities for polymerase-γ among legacy NRTIs, making it highly tolerable for long-term administration.

  • Azvudine: While it exhibits a highly favorable safety profile in standard PBMC assays, its broader cellular impact must be contextualized. Azvudine's ability to modulate the Wnt/β-catenin pathway and induce apoptosis in certain human cancer cell lines highlights a dual-natured pharmacological profile[1]. While this makes it an exciting candidate for oncological repurposing, researchers must strictly monitor cell cycle arrest and retrotransposon suppression when dosing Azvudine in long-term in vitro models.

Conclusion

Benchmarking 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine against Lamivudine reveals a paradigm shift in nucleoside analog design. While Lamivudine offers a baseline of low absolute cytotoxicity, Azvudine compensates for marginally higher cellular toxicity in specific tissue lines through overwhelming antiviral potency. The resulting Selectivity Index of Azvudine far exceeds that of Lamivudine, while its 4'-azido modification successfully circumvents the classic M184V/I resistance pathways that have historically bottlenecked 3TC therapies.

References
  • Wang, R.-R., et al. (2014). "Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro." PLoS One. Available at:[Link]

  • Zhang, Y., et al. (2025). "Discovery of a 2′-α-Fluoro-2′-β-C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent." Journal of Medicinal Chemistry. Available at:[Link]

  • Xu, W., et al. (2020). "The Pyrimidine Analog FNC Potently Inhibits the Replication of Multiple Enteroviruses." Journal of Virology. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

Standard Operating Procedure & Safety Profile: Handling 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine As researchers and drug development professionals, handling highly potent active pharmaceutical ingredients (APIs) requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Profile: Handling 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine

As researchers and drug development professionals, handling highly potent active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. You must develop a deep understanding of chemical causality to protect yourself and ensure experimental integrity.

4'-C-azido-3'-deoxy-3'-fluoro-Cytidine is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) structurally related to Azvudine (FNC) (1)[1]. Because of its unique functional groups—an azide moiety and a fluorine atom—this compound demands stringent, causality-driven laboratory safety protocols.

Physicochemical Hazards & Causality

To handle this compound safely, you must understand why it is hazardous:

  • The Azide Group (-N₃): While the overall molecule has a nitrogen mass percentage of ~29% (borderline for energetic concerns), the azide group makes it a valuable click chemistry reagent (CuAAC, SPAAC) (). However, azides are sensitive to thermal shock and friction. High heat must be strictly avoided to prevent energetic decomposition.

  • The Fluorine Atom: Fluorination enhances lipophilicity and cellular penetration. While excellent for drug efficacy, it significantly increases the risk of rapid dermal absorption if the compound is dissolved in organic solvents like DMSO.

  • NRTI Activity: As a potent inhibitor of viral polymerases (with HIV-1 EC50 values in the sub-nanomolar range) (2)[2], accidental systemic exposure poses severe risks of genotoxicity, mutagenicity, and reproductive harm.

ToxicityPathway Exposure Accidental Exposure (Inhalation/Dermal) Absorption Rapid Systemic Absorption (Enhanced by F-atom & DMSO) Exposure->Absorption Metabolism Intracellular Phosphorylation to 5'-Triphosphate Absorption->Metabolism Inhibition Inhibition of Host/Viral Polymerases Metabolism->Inhibition Toxicity Potential Genotoxicity & Reproductive Harm Inhibition->Toxicity

Logical relationship of systemic absorption and intracellular toxicity following accidental exposure.

Quantitative Data & Operational Implications

Understanding the physical properties of the API dictates your logistical approach.

ParameterSpecificationOperational Implication
Molecular Weight 286.2 g/mol Low MW facilitates rapid cellular and dermal penetration.
Solubility ~30 mg/mL (DMSO, DMF, EtOH)Requires solvent-compatible PPE (Nitrile, not Latex) (3)[3].
Target Potency (EC50) 0.03 – 6.92 nM (HIV-1)Extremely high potency; microgram exposures are biologically active.
Long-Term Storage -20°CPrevents thermal degradation of the azide moiety (2)[2].
Short-Term Storage 0 – 4°CAcceptable for working stock solutions (days to weeks).

Causality-Driven PPE Requirements

Do not simply wear standard lab gear; understand why specific protective equipment is mandated:

  • Hand Protection: Double-gloving with Nitrile (minimum 0.11 mm thickness) conforming to EN 374 standards (). Causality: DMSO acts as a "Trojan horse" solvent that instantly permeates latex, carrying the dissolved API directly through your skin. Nitrile offers superior chemical resistance.

  • Respiratory Protection: N95, FFP3, or P100 particulate respirator. Causality: The lyophilized powder is highly prone to aerosolization. Inhaling the dust bypasses first-pass metabolism, leading to immediate systemic absorption.

  • Eye Protection: Tight-fitting safety goggles (EN 166 or NIOSH approved) (). Causality: Standard safety glasses have gaps. Aerosolized powder can settle on the highly vascularized conjunctiva.

  • Body Protection: Flame-resistant, impermeable lab coat with knit cuffs to prevent wrist exposure.

Experimental Workflow: Stock Solution Reconstitution

This protocol is designed as a self-validating system , ensuring safety and chemical stability at every step.

Step-by-Step Methodology:

  • Containment & PPE: Verify the Class II Biological Safety Cabinet (BSC) or fume hood has inward directional airflow. Don your N95 respirator, double nitrile gloves, and safety goggles.

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Validation Check: The vial exterior must be completely dry before opening. Condensation will degrade the hygroscopic powder.

  • Solvent Addition: Inside the BSC, inject the appropriate volume of anhydrous DMSO (e.g., 333 µL for 10 mg to achieve ~30 mg/mL) directly through the septum.

  • Dissolution: Gently swirl the vial. Do not vortex vigorously.

    • Validation Check: The solution should become completely clear with no visible particulates within 60 seconds. If cloudy, the solvent may be too cold or saturated.

  • Inert Gas Purging: Purge the headspace of the vial with Argon or Nitrogen to prevent oxidative degradation (3)[3].

    • Validation Check: Use a dual-needle system (one for gas entry, one for venting) to prevent pressure build-up that could rupture the septum.

  • Aliquot & Storage: Divide into single-use aliquots to avoid freeze-thaw cycles and store immediately at -20°C.

ReconstitutionWorkflow Step1 1. PPE & Containment Don N95 & Double Nitrile Move to BSC Step2 2. Thermal Equilibration Warm to Room Temp in Desiccator Step1->Step2 Step3 3. Solvent Addition Add Anhydrous DMSO (Max 30 mg/mL) Step2->Step3 Step4 4. Inert Purging Purge Headspace with Argon/N2 Step3->Step4 Step5 5. Aliquot & Store Seal and Transfer to -20°C Step4->Step5

Workflow for the safe reconstitution and storage of 4'-C-azido-3'-deoxy-3'-fluoro-Cytidine.

Spill Management & Disposal Plan

In the event of a powder spill outside of a containment hood, follow this strict operational plan:

Step-by-Step Spill Cleanup:

  • Isolation: Immediately evacuate personnel from the vicinity and remove all ignition sources ().

  • PPE Upgrade: Don a P100 respirator and heavy-duty nitrile over-gloves.

  • Containment (No Sweeping): Never sweep the powder. Sweeping generates kinetic energy and aerosolizes the API. Instead, cover the spill with damp absorbent pads (using water or a mild surfactant).

  • Collection: Use non-sparking tools to collect the damp material into a sealable, compatible hazardous waste container. Wash the spill area thoroughly with soap and water.

Disposal Routing: Discharge into the environment or sewer systems must be strictly avoided (). Route the sealed waste to a licensed chemical destruction facility.

  • Critical Manifest Instruction: You must specify "Controlled incineration with flue gas scrubbing" on the disposal manifest. Combusting fluorinated compounds generates toxic hydrogen fluoride (HF) gas, and azides generate nitrogen oxides (NOx). Scrubbing is legally and environmentally mandatory to neutralize these byproducts.

References

  • TargetMol / AWS. "Safety Data Sheet - Azvudine (March 05 2026)." Amazonaws.com. Available at: [Link]

  • MedChem Express / Lucerna-Chem AG. "Azvudine (hydrochloride) Product Data." Lucerna-chem.ch. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-C-azido-3'-deoxy-3'-fluoro-Cytidine
Reactant of Route 2
4'-C-azido-3'-deoxy-3'-fluoro-Cytidine
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